Product packaging for Zinc hydroxide nitrate (1/1/1)(Cat. No.:CAS No. 395074-43-8)

Zinc hydroxide nitrate (1/1/1)

Cat. No.: B1256167
CAS No.: 395074-43-8
M. Wt: 144.4 g/mol
InChI Key: QAOTYOGEQAZIFQ-UHFFFAOYSA-M
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Description

Contextualization of Layered Hydroxide (B78521) Salts (LHSs) within Inorganic Chemistry

Layered Hydroxide Salts (LHSs) are a class of inorganic compounds characterized by a two-dimensional layered structure. researchgate.netresearchgate.net These materials are derived from the brucite (Mg(OH)₂) structure, where a portion of the hydroxide groups is substituted by anions and water molecules. researchgate.netugm.ac.id This substitution results in positively charged layers, with the anions situated in the interlayer space to maintain charge neutrality. researchgate.net The general formula for LHSs is often represented as M²⁺(OH)₂₋ₓ(Aⁿ⁻)ₓ/ₙ·yH₂O, where M²⁺ is a divalent metal cation, and Aⁿ⁻ is an intercalated anion. researchgate.netscispace.com The layers in LHSs are held together by weaker forces, such as van der Waals forces and hydrogen bonds, which allows for the intercalation of various guest molecules and anions through processes like ion exchange. researchgate.netiucr.org

Significance of Zinc-Containing Layered Materials in Contemporary Research

Zinc-containing layered materials, particularly Zinc Layered Hydroxide (ZLH), are of considerable interest in modern research due to zinc's unique properties. ugm.ac.idresearchgate.net Zinc is a versatile element with applications in catalysis, energy storage, and environmental remediation. numberanalytics.comsamaterials.com ZLH materials, a specific type of LHS, possess exchangeable anions in their interlayer, which allows for a wide range of applications. ugm.ac.idresearchgate.net These materials are explored for their potential in developing controlled-release systems for drugs and agricultural nutrients, as catalyst supports, and in the fabrication of nanocomposites. ugm.ac.idvulcanchem.comjtpp.org.my The ability to intercalate various functional anions into the ZLH structure opens up possibilities for creating novel materials with tailored properties for specific applications. ugm.ac.id

Structural Classification and Nomenclature of Zinc Hydroxide Nitrates

Zinc hydroxide nitrate (B79036), specifically Zn₅(OH)₈(NO₃)₂·2H₂O, is a well-characterized example of a layered hydroxide salt. researchgate.net Its structure is composed of positively charged sheets with the formula [Zn₅(OH)₈(H₂O)₂]²⁺. iucr.org These sheets consist of zinc atoms in both octahedral and tetrahedral coordination environments, with a ratio of 3:2. iucr.org The nitrate anions (NO₃⁻) are located in the interlayer spaces and are not directly coordinated to the zinc atoms. iucr.orgmdpi.com The layers are held together by hydrogen bonds between the water molecules, the hydroxide groups of the layers, and the nitrate anions. iucr.org The nomenclature can sometimes vary in literature, with the compound being referred to as zinc hydroxide nitrate, basic zinc nitrate, or within the broader class of zinc layered hydroxides (ZLH). ugm.ac.idmdpi.com

Structural Details of Zn₅(OH)₈(NO₃)₂·2H₂O
Structural FeatureDescriptionReference
Crystal SystemMonoclinic iucr.org
Space GroupC2/m iucr.org
Coordination of ZincOctahedral and Tetrahedral (3:2 ratio) iucr.org
Layer Composition[Zn₅(OH)₈(H₂O)₂]²⁺ iucr.org
Interlayer SpeciesNitrate anions (NO₃⁻) iucr.org
Bonding between LayersHydrogen bonds iucr.org

Historical Perspectives on Zinc Hydroxide Nitrate Synthesis and Characterization

The synthesis of zinc hydroxide nitrate has been documented for many decades, with early methods involving the reaction of zinc oxide or zinc hydroxide with aqueous solutions of zinc nitrate. iucr.org One of the foundational methods for growing single crystals for structural analysis was through precipitation from a homogeneous solution of zinc nitrate and urea (B33335) at elevated temperatures. iucr.org Initial characterization relied on techniques like X-ray diffraction to elucidate the crystal structure, revealing the unique layered arrangement and the dual coordination of zinc atoms. iucr.org Over time, various synthesis methods have been developed, including co-precipitation at a constant pH, which allows for the direct intercalation of different anions. scielo.br These methods have been crucial in advancing the study and application of these materials.

Overview of Current Research Trajectories for Zn₅(OH)₈(NO₃)₂·2H₂O

Current research on Zn₅(OH)₈(NO₃)₂·2H₂O is diverse and expanding into several key areas:

Catalysis: Zinc hydroxide nitrate and its thermally treated derivatives are being investigated as heterogeneous catalysts for reactions like the esterification of free fatty acids and transesterification of vegetable oils to produce biodiesel. researchgate.netnih.gov The material's tunable acid-base properties are a key factor in its catalytic activity. nih.gov

Energy Storage: The layered structure of zinc hydroxide nitrate makes it a candidate for applications in energy storage devices. It has been explored as a precursor for creating materials for aqueous zinc-ion batteries. rsc.orgqut.edu.ausciopen.com The ability to dope (B7801613) the structure with other metals, such as nickel, is also being investigated to enhance electrochemical performance in lithium-ion batteries. acs.org

Biomedical and Agricultural Applications: The ion-exchange capabilities of zinc hydroxide nitrate are being harnessed for the controlled release of therapeutic agents and agricultural nutrients. jtpp.org.myresearchgate.net By intercalating specific anions, these materials can act as carriers, slowly releasing the active substances. jtpp.org.my Its use as a nano-sized foliar fertilizer has also been explored due to its improved zinc solubility and low phytotoxicity. vulcanchem.comacs.org

Environmental Remediation: The potential of zinc hydroxide nitrate to remove pollutants from water is another active area of research. Its ability to adsorb substances like dyes, such as methyl orange, from aqueous solutions is being studied. mdpi.com

Current Research Applications of Zn₅(OH)₈(NO₃)₂·2H₂O
Research AreaSpecific ApplicationKey Findings/PotentialReference
CatalysisBiodiesel production (esterification and transesterification)Effective heterogeneous catalyst with tunable acid-base properties. researchgate.netnih.gov
Energy StoragePrecursor for aqueous zinc-ion battery materialsLayered structure is suitable for ion intercalation. rsc.orgqut.edu.ausciopen.com
BiomedicalControlled drug deliveryIon-exchange properties allow for loading and slow release of therapeutic agents. jtpp.org.myresearchgate.net
AgricultureControlled-release fertilizersProvides sustained release of nutrients like nitrates and phosphates. vulcanchem.comjtpp.org.myacs.org
EnvironmentalAdsorption of pollutantsCan remove dyes like methyl orange from water. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula HNO4Zn B1256167 Zinc hydroxide nitrate (1/1/1) CAS No. 395074-43-8

Properties

CAS No.

395074-43-8

Molecular Formula

HNO4Zn

Molecular Weight

144.4 g/mol

IUPAC Name

zinc;hydroxide;nitrate

InChI

InChI=1S/NO3.H2O.Zn/c2-1(3)4;;/h;1H2;/q-1;;+2/p-1

InChI Key

QAOTYOGEQAZIFQ-UHFFFAOYSA-M

SMILES

[N+](=O)([O-])[O-].[OH-].[Zn+2]

Canonical SMILES

[N+](=O)([O-])[O-].[OH-].[Zn+2]

Synonyms

zinc hydroxide nitrate
Zn5(OH)8(NO3)2
Zn5(OH)8(NO3)2.2H2O

Origin of Product

United States

Synthetic Methodologies for Zinc Hydroxide Nitrate Zn₅ Oh ₈ No₃ ₂·2h₂o

Solution-Based Precipitation Techniques

Solution-based precipitation is the most common and widely studied approach for synthesizing zinc hydroxide (B78521) nitrate (B79036). These methods involve the reaction of soluble zinc precursors in a liquid medium to induce the precipitation of the layered salt. Key variations of this technique include chemical co-precipitation, salt-oxide reactions, and hydrothermal synthesis.

Chemical Co-precipitation Methods

Chemical co-precipitation involves mixing a soluble zinc salt, typically zinc nitrate, with an alkali source to raise the pH and induce the formation of the hydroxide salt. acs.org The purity and characteristics of the resulting Zn₅(OH)₈(NO₃)₂·2H₂O are highly dependent on several interconnected reaction parameters. acs.orguq.edu.au

The pH of the reaction medium and the synthesis temperature are crucial factors that dictate the final product composition. The formation of pure zinc hydroxide nitrate is sensitive to the pH, with transformations to other species like zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂) occurring at higher pH values. acs.orguq.edu.au Studies have shown that Zn₅(OH)₈(NO₃)₂·2H₂O can be readily transformed into more stable forms like Zn(OH)₂ or ZnO at a pH greater than 6.5, particularly when aged at elevated temperatures such as 50°C. acs.orguq.edu.auresearchgate.net

Similarly, reaction temperature plays a significant role. While zinc hydroxide nitrate can be synthesized at room temperature, increasing the temperature can promote the formation of ZnO as an impurity. bas.bg However, some studies have successfully synthesized the compound at temperatures up to 60°C by carefully controlling other parameters. uctm.eduresearchgate.net One investigation noted that increasing the temperature to 70°C did not significantly alter the composition of the precipitate under their specific conditions. bas.bg The thermal stability of the synthesized Zn₅(OH)₈(NO₃)₂·2H₂O itself is limited; it begins to decompose above 110°C. researchgate.netnih.gov

ParameterConditionObserved OutcomeReference
pH> 6.5 (with aging at 50°C)Transformation to Zn(OH)₂ or ZnO acs.orguq.edu.auresearchgate.net
pHAdjusted to 7Successful synthesis of zinc-layered hydroxide nitrate (ZLN) jtpp.org.my
pH7.5 (in autoclave)Synthesis of ZnO nanoparticles (precursor was likely an intermediate hydroxide) nih.gov
TemperatureRoom TemperatureFavored for pure Zn₅(OH)₈(NO₃)₂·2H₂O formation bas.bg
Temperature50°CCan induce transformation to ZnO at pH >6.5 acs.orguq.edu.au
Temperature60°CSuccessful synthesis of Zn₅(OH)₈(NO₃)₂·2H₂O reported uctm.edu
TemperatureUp to 70°CReported not to affect precipitate composition in one study bas.bg

The molar ratio of the reactants, particularly the hydroxide-to-zinc (OH/Zn) ratio, is a determining factor in the synthesis. The stoichiometric OH/Zn molar ratio for the formation of Zn₅(OH)₈(NO₃)₂·2H₂O is 1.6. bas.bg However, pure zinc hydroxide nitrate has been prepared using various ratios. One common method involves an OH/Zn ratio of 0.5 at room temperature. bas.bg Deviating from the optimal ratio can lead to the formation of impurities. For instance, increasing the OH/Zn ratio can result in the co-precipitation of ZnO. bas.bg

The concentration of the precursor solutions, such as zinc nitrate hexahydrate and the alkali, also impacts the product. Syntheses have been performed with precursor concentrations ranging from 0.4 M to 3.2 M. bas.bgresearchgate.net The concentration of zinc salt has been identified as a crucial factor for obtaining a phase-pure product in hydrothermal routes. scilit.com

ParameterConditionObservationReference
OH/Zn Molar Ratio0.5Used for preparation at room temperature bas.bg
OH/Zn Molar Ratio1.6 (Stoichiometric)Used in syntheses with concentrations from 0.4 M to 3.2 M bas.bg
OH/Zn Molar RatioClose to 1.0Impurities of zinc oxide are found bas.bg
Precursor Concentration0.4 M to 3.2 M (Zn(NO₃)₂·6H₂O and NaOH)Successful synthesis of zinc hydroxide nitrate nanoparticles bas.bgresearchgate.net
Precursor Concentration3.0 mol/L (Zinc Nitrate)Used as a precursor for co-precipitation method jtpp.org.my

The choice of alkali and the method of its addition influence the reaction kinetics and the final product. Sodium hydroxide (NaOH) is the most commonly used alkali for precipitating zinc hydroxide nitrate from a zinc nitrate solution. acs.orguq.edu.aubas.bg Other alkalis such as potassium hydroxide (KOH) and ammonium (B1175870) hydroxide (NH₄OH) have also been employed in the synthesis of related zinc compounds. uctm.eduoatext.comscientific.net The use of different alkali metal hydroxides (LiOH, NaOH, KOH, CsOH) can affect the morphology and formation kinetics of ZnO derived from zincate solutions, suggesting the cation plays a role in the growth process. researchgate.net

The rate of addition of the alkali is another critical parameter. A quick precipitation process is often employed for the synthesis of zinc hydroxide nitrate. acs.orguq.edu.au In contrast, a dropwise addition of the alkali source is also reported, which can affect the local pH and supersaturation, thereby influencing the crystal structure and morphology of the precipitate. core.ac.ukscielo.br

Influence of Precursor Stoichiometry and Concentration

Salt-Oxide Reaction Routes

An alternative solution-based method involves the reaction between zinc oxide (ZnO) and an aqueous solution of zinc nitrate. researchgate.netresearchgate.net This method leads to the conversion of nanoscale ZnO particles into much larger crystals of zinc hydroxide nitrate. researchgate.net The reaction proceeds via a dissolution-precipitation mechanism, where the ZnO dissolves in the acidic zinc nitrate solution, followed by the precipitation of the more stable Zn₅(OH)₈(NO₃)₂·2H₂O. researchgate.net

The stoichiometry of this reaction involves a 1:1 molar ratio of ZnO to Zn(NO₃)₂. researchgate.net The reaction rate exhibits sigmoidal behavior, indicating a nucleation and growth process, with the maximum conversion rate observed at approximately 75 minutes under specific experimental conditions. researchgate.netresearchgate.net

Hydrothermal Synthesis Approaches

Hydrothermal synthesis involves carrying out the precipitation reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. scilit.comoatext.com This method allows for enhanced control over the crystallinity and morphology of the final product. For Zn₅(OH)₈(NO₃)₂·2H₂O, hydrothermal routes have been explored to control its formation and morphology, yielding structures like rectangular sheets and upright-standing plates. scilit.com

Key parameters in hydrothermal synthesis include the reaction temperature, the concentration of the zinc salt, and the composition of the solvent. nih.govscilit.com For example, the volume ratio of ethanol (B145695) to water in the solvent has been shown to influence the morphology of the resulting crystals. scilit.com While higher temperatures are used, the transformation to ZnO remains a competing reaction that must be managed by controlling other factors like precursor concentration and pH. nih.govdergipark.org.tr

Advanced Synthesis Techniques for Zinc Hydroxide Nitrate (Zn₅(OH)₈(NO₃)₂·2H₂O)

Advanced synthesis methodologies offer precise control over the physicochemical properties of Zinc hydroxide nitrate, enabling the production of materials with desired characteristics, such as nanocrystal size and specific morphologies. These techniques are crucial for tailoring the compound for specialized applications.

Flame Spray Pyrolysis (FSP) for Nanocrystal Formation

Flame Spray Pyrolysis (FSP) is a versatile and scalable gas-phase technique for the rapid synthesis of a wide range of nanomaterials, including metal oxides. mdpi.comescholarship.org The process involves spraying a liquid precursor solution directly into a high-temperature flame. escholarship.org The precursor droplets undergo rapid evaporation, and the subsequent chemical reactions lead to the formation of nanoparticles through nucleation and condensation. escholarship.org The high temperatures and short residence times (~ms) in the flame zone, followed by rapid cooling, create conditions favorable for producing nanocrystalline materials, sometimes including metastable phases. juniperpublishers.com

While FSP is predominantly used for synthesizing stable metal oxides like zinc oxide (ZnO) from precursors such as zinc nitrate, its principles are relevant to the formation of nanocrystals. rsc.orgresearchgate.net The thermal decomposition of zinc hydroxide nitrate leads to ZnO, and FSP represents a direct route to produce ZnO nanocrystals which are a derivative of the parent hydroxide nitrate compound. researchgate.netresearchgate.net In a typical FSP setup, a solution of a zinc precursor (e.g., zinc nitrate or zinc naphthenate) dissolved in a solvent is atomized and fed into a flame. escholarship.orgresearchgate.net The physicochemical properties of the resulting nanoparticles, such as size, crystallinity, and morphology, can be precisely controlled by adjusting various FSP parameters. mdpi.comjuniperpublishers.com

Key parameters that influence the final product in FSP are summarized in the table below.

ParameterEffect on Nanoparticle Properties
Precursor Concentration Affects particle size; higher concentrations generally lead to larger particles.
Solvent Type The solvent's combustion enthalpy and boiling point influence the flame temperature and particle formation mechanism. rsc.org
Flame Temperature Higher temperatures promote higher crystallinity and can affect the phase composition of the final product. mdpi.com
Precursor/Oxygen Flow Rates Influences residence time and temperature profile within the flame, thereby affecting particle size and morphology. juniperpublishers.com
Residence Time Shorter residence times, achieved through high gas flow rates, can lead to the formation of smaller particles and metastable phases. juniperpublishers.com

For instance, studies on the FSP synthesis of ZnO have shown that using a zinc-nitrate hexahydrate/ethanol solution can result in slightly elongated nanoparticles. researchgate.net The ability to engineer nanostructures with high surface areas and specific crystalline phases makes FSP a significant advanced technique in the broader context of zinc-based nanomaterial synthesis. mdpi.comresearchgate.net

Green Synthesis Strategies Utilizing Bio-Extracts

Green synthesis has emerged as an eco-friendly, cost-effective, and simple alternative to conventional chemical methods for producing nanoparticles. This approach utilizes biological entities, particularly plant extracts, which contain a rich mixture of phytochemicals that can act as reducing, capping, and stabilizing agents. nih.govlums.ac.ir In the synthesis of zinc-based nanoparticles from zinc nitrate, plant extracts facilitate the formation of zinc oxide or its hydroxide precursors.

The general mechanism involves mixing an aqueous solution of a zinc salt, such as zinc nitrate, with a plant extract. d-nb.info The phytochemicals in the extract, such as polyphenols, flavonoids, and alkaloids, chelate the zinc ions (Zn²⁺). nih.govd-nb.info Subsequent treatment, often involving a change in pH or temperature, leads to the formation of zinc hydroxide as an intermediate. This intermediate is then converted to zinc oxide nanoparticles upon calcination. nih.gov

Several plant extracts have been successfully used in this process:

Daphne oleoides : The extract, rich in gallic acid, complexes with zinc nitrate to form a Zn-OR complex. This intermediate converts to Zn(OH)₂ which, after heating, yields ZnO nanoparticles. nih.gov

Lantana camara : Leaf extract has been used to synthesize ZnO nanoparticles from zinc nitrate, with the process optimized for parameters like pH and temperature. thepharmajournal.com

Solanum torvum : Aqueous leaf extracts have been shown to effectively reduce zinc nitrate to form ZnO nanoparticles, with alkaloids and flavonoids acting as stabilizing and capping agents. d-nb.info

Eucalyptus globulus : Leaf extracts serve as efficient chelating and capping agents for the synthesis of ZnO nanoparticles from zinc nitrate hexahydrate. researchgate.net

The use of bio-extracts offers a "bottom-up" approach that avoids the need for harsh chemicals, high pressures, or extreme temperatures during the initial synthesis steps, aligning with the principles of green chemistry.

Optimization of Synthesis Parameters for Controlled Morphologies and Crystallinity

The morphology, size, and crystallinity of zinc hydroxide nitrate particles are critically dependent on the synthesis conditions. By carefully controlling parameters such as reactant concentrations, pH, and temperature, it is possible to tailor the final product for specific applications. bas.bgresearchgate.net

Precipitation is a common method for synthesizing Zn₅(OH)₈(NO₃)₂·2H₂O, typically involving the reaction of a zinc nitrate solution with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). bas.bguctm.edu The molar ratio of hydroxide to zinc (OH/Zn) is a crucial parameter. A stoichiometric ratio of 1.6 is often targeted, as deviations can lead to the formation of impurities. bas.bguctm.edu For example, increasing the OH/Zn ratio or the reaction temperature can result in the formation of ZnO instead of the desired zinc hydroxide nitrate. bas.bg

The influence of key synthesis parameters on the final product is detailed below.

ParameterConditionOutcomeSource
OH/Zn Molar Ratio 1.6Formation of pure Zn₅(OH)₈(NO₃)₂·2H₂O bas.bguctm.edu
> 1.6Formation of ZnO or other zinc-containing compounds as impurities bas.bg
Temperature 20-60°CNanosized zinc hydroxide nitrate can be obtained; higher temperatures can promote ZnO formation bas.bguctm.edu
100-200°CIn hydrothermal synthesis of ZnO, temperature controls morphology from hexagonal rods to flake-like roses mdpi.com
pH < 6.5Zinc hydroxide nitrate is relatively stable researchgate.net
> 6.5Transformation to more stable Zn(OH)₂ or ZnO can occur, especially with aging researchgate.net
8.0-8.5In hydrothermal synthesis, yields well-formed hexagonal pellets of ZnO mdpi.com
Reactant Concentration 0.4 to 3.2 MAffects particle size and stability of the resulting zinc hydroxide nitrate nanoparticles bas.bg
Synthesis Method Coprecipitation vs. Solid State ReactionInfluences morpho-structural and textural properties, such as specific surface area and pore volume, even with similar crystallite sizes nih.gov

Research has shown that controlling the pH is essential for preventing the transformation of zinc hydroxide nitrate into more stable forms like ZnO. researchgate.net Similarly, in hydrothermal synthesis methods for producing ZnO from zinc salts, both temperature and pH have been systematically optimized to achieve a wide array of morphologies, from hexagonal rods and pellets to complex flower-like superstructures. mdpi.com Green synthesis approaches also rely on the optimization of parameters such as pH, temperature, and incubation time to control nanoparticle size and yield. thepharmajournal.com For instance, a study using Lantana camara extract found optimal ZnO nanoparticle synthesis at a pH of 7 and a temperature of 40°C. thepharmajournal.com This precise control over synthesis conditions is fundamental to producing zinc hydroxide nitrate and its derivatives with reproducible and desired characteristics.

Advanced Structural Elucidation and Characterization Techniques for Zinc Hydroxide Nitrate Zn₅ Oh ₈ No₃ ₂·2h₂o

Diffraction-Based Structural Analysis

Diffraction methods are fundamental in determining the crystalline structure of materials. For zinc hydroxide (B78521) nitrate (B79036), X-ray diffraction techniques provide invaluable insights into its phase, crystallinity, and atomic arrangement.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a primary and essential technique for the initial characterization of zinc hydroxide nitrate. It is instrumental in confirming the successful synthesis of the desired crystalline phase and assessing its purity and crystallinity. The PXRD pattern of Zn₅(OH)₈(NO₃)₂·2H₂O exhibits a series of characteristic diffraction peaks that serve as a fingerprint for its specific layered structure.

The formation of crystalline zinc hydroxide nitrate, Zn₅(OH)₈(NO₃)₂·2H₂O, is confirmed by matching the experimental PXRD pattern with standard diffraction data, such as that from the Joint Committee on Powder Diffraction Standards (JCPDS) card no. 24-1460. researchgate.net The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity; sharp, well-defined peaks suggest a high degree of crystalline order, while broad peaks can indicate smaller crystallite sizes or the presence of amorphous content. acs.org

The PXRD patterns can also reveal the presence of other crystalline phases, such as zinc oxide (ZnO) or unreacted precursors, which might form during synthesis under different conditions. researchgate.netlew.ro For instance, variations in synthesis temperature can lead to the formation of ZnO alongside or instead of zinc hydroxide nitrate. mdpi.com

Table 1: Characteristic PXRD Peaks for Zinc Hydroxide Nitrate (Zn₅(OH)₈(NO₃)₂·2H₂O)
2θ (degrees)d-spacing (Å)Relative Intensity
~9.2~9.6Strong (Basal reflection)
~18.5~4.8Medium
~27.9~3.2Medium
~33.5~2.7Medium-Strong
~37.2~2.4Medium
~59.8~1.5Weak

Note: The exact peak positions and intensities can vary slightly depending on the specific synthesis method and experimental conditions.

Rietveld Refinement for Crystal Structure Determination

While PXRD is excellent for phase identification, Rietveld refinement provides a more detailed and quantitative analysis of the crystal structure. This powerful technique involves fitting a calculated theoretical diffraction pattern to the entire experimental PXRD data profile. Through this process, precise crystallographic parameters can be determined.

For zinc hydroxide nitrate, Rietveld refinement has been used to determine its monoclinic crystal structure. diva-portal.org Key parameters obtained from Rietveld refinement include:

Lattice parameters: Precise values for the a, b, and c axes and the β angle of the monoclinic unit cell.

Atomic coordinates: The positions of the zinc, oxygen, nitrogen, and hydrogen atoms within the unit cell.

Site occupancy factors: Information on the partial or full occupancy of atomic sites, which can reveal details about defects or substitutions in the crystal lattice.

Crystallite size and microstrain: These parameters provide insights into the microstructure of the material.

The successful application of Rietveld refinement allows for a comprehensive understanding of the three-dimensional arrangement of atoms in the zinc hydroxide nitrate structure, including the configuration of the zinc hydroxide layers and the placement of nitrate ions and water molecules in the interlayer space. diva-portal.org

In-situ Variable Temperature X-ray Diffraction for Phase Transitions

In-situ variable temperature X-ray diffraction (VT-XRD) is a dynamic technique used to study structural changes in a material as a function of temperature. By collecting PXRD patterns continuously while heating or cooling the sample, researchers can observe phase transitions, decomposition processes, and changes in the crystal lattice in real-time.

For zinc hydroxide nitrate, VT-XRD is crucial for understanding its thermal stability and decomposition pathway. As the temperature increases, Zn₅(OH)₈(NO₃)₂·2H₂O undergoes a series of transformations. Initially, the dehydration of the intercalated water molecules occurs, which can be observed as a shift in the diffraction peaks, particularly the basal reflection. capes.gov.br At higher temperatures, the material decomposes, typically forming zinc oxide (ZnO). researchgate.net

VT-XRD studies can pinpoint the onset temperature of these transformations. For instance, the structural phase transformation of zinc hydroxide nitrate to ZnO has been observed to begin at temperatures around 110-130°C. researchgate.net This technique provides valuable information for determining the material's thermal processing window and for synthesizing new materials through controlled thermal decomposition. The dehydration process of a related zinc metal-organic framework has been studied using in-situ variable-temperature single-crystal X-ray diffraction, revealing the sequence of water molecule release. rsc.org

Analysis of Basal Spacing and Interlayer Distances

A key feature of layered materials like zinc hydroxide nitrate is the basal spacing, which is the distance between two adjacent zinc hydroxide layers. This distance is directly determined from the position of the first and most intense diffraction peak at a low 2θ angle in the PXRD pattern, corresponding to the (00l) reflection.

The basal spacing of Zn₅(OH)₈(NO₃)₂·2H₂O is a critical parameter as it is directly influenced by the size and orientation of the intercalated anions and water molecules. researchgate.net For zinc hydroxide nitrate, the presence of nitrate ions and water molecules in the interlayer space results in a characteristic basal spacing. researchgate.net The analysis of this spacing confirms the layered nature of the material and provides information about the interlayer gallery height.

Furthermore, the basal spacing can be modified by exchanging the nitrate ions with other anions, a process known as intercalation. By introducing different anions, the interlayer distance can be tailored, which in turn affects the material's properties. PXRD is the primary tool for verifying successful intercalation by observing the shift in the basal reflection peak to lower or higher 2θ values, corresponding to an expansion or contraction of the interlayer space. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques provide complementary information to diffraction methods by probing the vibrational properties of the chemical bonds within the material.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for identifying the functional groups present in a molecule or material. In the context of zinc hydroxide nitrate, FTIR spectroscopy provides a detailed fingerprint of its vibrational modes, confirming the presence of hydroxide groups, nitrate ions, water molecules, and Zn-O bonds.

The FTIR spectrum of Zn₅(OH)₈(NO₃)₂·2H₂O displays several characteristic absorption bands:

O-H Stretching: A broad absorption band in the high-frequency region (around 3400-3600 cm⁻¹) is attributed to the stretching vibrations of the hydroxyl (O-H) groups in the zinc hydroxide layers and the intercalated water molecules. researchgate.net A sharper peak around 3580 cm⁻¹ can be specifically assigned to the stretching of the OH groups linked to the zinc atoms in the matrix. researchgate.net

H₂O Bending: A band around 1630 cm⁻¹ is due to the bending vibration of the intercalated water molecules. researchgate.netsryahwapublications.com

Nitrate (NO₃⁻) Vibrations: The nitrate ion exhibits several characteristic vibrational modes. A very strong and sharp band around 1384 cm⁻¹ is assigned to the asymmetric stretching (ν₃) of the nitrate ions, indicating that they are relatively free and not strongly coordinated within the interlayer space. researchgate.netresearchgate.net Other weaker bands associated with nitrate vibrations may also be observed.

Zn-O and Zn-OH Vibrations: The low-frequency region of the spectrum (below 1000 cm⁻¹) contains bands corresponding to the stretching and bending vibrations of the zinc-oxygen (Zn-O) and zinc-hydroxide (Zn-OH) bonds in the layered structure. researchgate.net For instance, bands around 400-800 cm⁻¹ can be assigned to these vibrations. researchgate.net

FTIR spectroscopy is also invaluable for monitoring the intercalation of other anions into the zinc hydroxide nitrate structure. The disappearance of the characteristic nitrate bands and the appearance of new bands corresponding to the functional groups of the intercalated species provide clear evidence of successful anion exchange. researchgate.net

Table 2: Key FTIR Vibrational Modes for Zinc Hydroxide Nitrate (Zn₅(OH)₈(NO₃)₂·2H₂O)
Wavenumber (cm⁻¹)Assignment
~3400-3600O-H stretching (hydroxyl groups and water)
~1630H₂O bending
~1384NO₃⁻ asymmetric stretching (ν₃)
Below 1000Zn-O and Zn-OH vibrations

Raman Spectroscopy for Structural Insights

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, offering detailed information about the chemical structure and bonding within a material. In the context of zinc hydroxide nitrate, Raman spectra reveal distinct vibrational modes corresponding to its constituent groups.

The Raman spectrum of Zn₅(OH)₈(NO₃)₂·2H₂O is complex, exhibiting several characteristic peaks. semanticscholar.orgscilit.com These peaks can be assigned to the vibrational modes of different functional groups within the compound:

Zn-O and Zn-H-O Vibrations: These modes are associated with the zinc-oxygen and zinc-hydroxyl bonds within the layered structure. semanticscholar.orgscilit.com

Nitrate Group (NO₃⁻) Vibrations: The nitrate ions situated in the interlayer space give rise to characteristic vibrational modes. semanticscholar.orgscilit.com

Water Molecule (H₂O) Vibrations: The presence of intercalated and physisorbed water molecules is also confirmed by specific Raman bands. semanticscholar.orgscilit.com

A detailed study of the Raman spectrum allows for the identification of the compound and provides insights into the interactions between the layers, the intercalated anions, and water molecules. semanticscholar.orgscilit.comnih.gov For instance, shifts in the positions of the nitrate vibrational modes can indicate changes in the interlayer environment. nih.gov

Table 1: Key Raman Vibrational Modes of Zinc Hydroxide Nitrate
Vibrational ModeCorresponding Functional GroupReference
Zn-O and Zn-H-OZinc-oxygen and zinc-hydroxyl bonds semanticscholar.orgscilit.com
Nitrate vibrationsInterlayer NO₃⁻ ions semanticscholar.orgscilit.com
Water vibrationsIntercalated and physisorbed H₂O semanticscholar.orgscilit.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a material. For zinc hydroxide nitrate, this technique is particularly useful for understanding its optical properties and the effects of intercalating other molecules.

Pristine zinc hydroxide nitrate is typically a white solid and its UV-Vis diffuse reflectance spectrum is often used as a baseline. scielo.br The primary application of UV-Vis spectroscopy in the study of this compound is to characterize hybrid materials where organic UV-absorbing molecules have been intercalated into the interlayer spaces. scielo.brnih.gov

When anionic organic ultraviolet ray absorbers are introduced, the resulting material exhibits the characteristic absorption bands of the intercalated species. scielo.brnih.gov This confirms the successful intercalation and allows for the evaluation of the UV-blocking properties of the new hybrid material. nih.gov For example, the intercalation of molecules like 4-methoxybenzoate (B1229959) and 4-methoxycinnamate into the zinc hydroxide nitrate structure results in materials with enhanced UV absorption capabilities. scielo.br The position and intensity of the absorption maxima in the UV-Vis spectrum provide direct evidence of the electronic transitions of the confined organic anions. scielo.br In some cases, the confinement of these molecules within the layered structure can even lead to an improvement in their UV absorption capacity compared to the free organic molecules. scielo.brnih.gov

Electron Paramagnetic Resonance (EPR) for Doped Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. In the context of zinc hydroxide nitrate, EPR is primarily used to investigate systems that have been intentionally doped with paramagnetic ions, such as manganese (Mn²⁺) or copper (Cu²⁺). nih.govresearchgate.netnih.gov

By doping zinc hydroxide nitrate with a small amount of a paramagnetic ion, EPR can provide detailed information about the local environment of the dopant ion within the host lattice. nih.govnih.gov This is because the EPR spectrum is highly sensitive to the symmetry and nature of the surrounding atoms.

Key findings from EPR studies on doped zinc hydroxide nitrate include:

Dopant Localization: EPR can determine whether the dopant ions substitute for zinc ions in the octahedral or tetrahedral sites within the layered structure. nih.gov For instance, studies on Cu²⁺-doped zinc hydroxide nitrate have shown that dicarboxylate anions react preferentially with copper ions in the octahedral sites. nih.gov

Structural Transformations: EPR is a valuable tool for monitoring structural changes at the atomic level, such as the thermal decomposition of zinc hydroxide nitrate to zinc oxide. nih.gov By using Mn²⁺ as a paramagnetic probe, researchers can track the onset of these transformations with high accuracy. nih.gov

Doping Efficiency: Quantitative EPR analysis can determine the concentration of the incorporated dopant ions, providing insights into the efficiency of different synthesis methods. nih.gov

Table 2: EPR Findings in Doped Zinc Hydroxide Nitrate Systems
Dopant IonInformation ObtainedKey FindingsReference
Mn²⁺Localization, structural transformation, doping efficiencyMn²⁺ ions substitute Zn²⁺ sites; allows for monitoring the onset of thermal decomposition to ZnO at lower temperatures. nih.gov
Cu²⁺Localization, interaction with intercalated anionsDicarboxylate anions preferentially coordinate with Cu²⁺ in octahedral sites. researchgate.netnih.gov

Morphological and Nanoscale Characterization

The physical form and nanoscale features of zinc hydroxide nitrate are critical to its properties and applications. A variety of microscopy and surface analysis techniques are used to characterize its morphology, crystal structure, and surface area.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of materials at the micro- and nanoscale. For zinc hydroxide nitrate, SEM analysis reveals that the typical morphology consists of sheet-like or plate-like particles. vulcanchem.combas.bg This is consistent with its layered crystal structure. vulcanchem.com

The size and shape of these particles can be influenced by the synthesis conditions, such as the concentration of reactants and the reaction temperature. semanticscholar.orgbas.bg For example, hydrothermal synthesis methods can produce well-defined rectangular sheets or upright-standing plates. semanticscholar.orgscilit.com When synthesized from the reaction of zinc oxide with zinc nitrate, the resulting zinc hydroxide nitrate crystals can be several micrometers in size. vulcanchem.com The morphology observed by SEM provides crucial information for understanding the growth mechanism of the crystals. vulcanchem.com

Transmission Electron Microscopy (TEM) for Nanostructure and Crystal Defects

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the detailed examination of the internal nanostructure, crystallinity, and presence of defects. TEM studies on zinc hydroxide nitrate confirm the layered nature of the material and can reveal the stacking of the hydroxide sheets. nih.gov

When zinc hydroxide nitrate is used as a precursor for the synthesis of other nanomaterials, such as zinc oxide, TEM is invaluable for characterizing the resulting nanostructures. oatext.com In studies of doped zinc hydroxide nitrate, TEM is used in conjunction with other techniques to correlate the morphology with the properties of the material. nih.gov For instance, in Mn²⁺-doped systems, TEM analysis helps to understand the differences in the size and morphology of nanoplatelets prepared by different methods. nih.gov Selected Area Electron Diffraction (SAED), a technique often performed within a TEM, can be used to confirm the crystalline structure of the material. scielo.br

Surface Area Analysis (BET Adsorption-Desorption Isotherms)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. It involves the analysis of nitrogen adsorption-desorption isotherms. The surface area and porosity of zinc hydroxide nitrate are important parameters, especially for applications in catalysis, adsorption, and as a host for intercalation.

BET analysis of zinc hydroxide nitrate typically reveals a type IV isotherm, which is characteristic of mesoporous materials. nih.govarabjchem.org The specific surface area can vary depending on the synthesis method. For example, zinc hydroxide nitrate prepared by coprecipitation has been shown to have a significantly larger specific surface area and pore volume compared to that prepared by a solid-state reaction. nih.gov The textural properties, including the specific surface area, total pore volume, and mean pore diameter, are directly related to the particle morphology observed by SEM and TEM. nih.gov Intercalation of other molecules, such as sodium dodecylsulphate and bispyribac (B138428) anions, can lead to a decrease in the BET surface area. arabjchem.org

Table 3: Textural Properties of Zinc Hydroxide Nitrate from BET Analysis
Synthesis MethodSpecific Surface Area (S_BET)Total Pore Volume (V_total)Mean Pore DiameterReference
Coprecipitation (ZHN_COPP)LargerLargerSmaller nih.gov
Solid State Reaction (ZHN_SSR)SmallerSmallerLarger nih.gov
ZHN-SDS7.03 m²/g-27.83 nm (BJH) arabjchem.org
ZHN-SDS-BP2.12 m²/g-31.48 nm (BJH) arabjchem.org

Other Analytical Techniques

Beyond the primary crystallographic and spectroscopic methods, a suite of other analytical techniques provides crucial information regarding the thermal stability, elemental composition, and surface properties of zinc hydroxide nitrate (Zn₅(OH)₈(NO₃)₂·2H₂O). These methods are indispensable for a comprehensive characterization of the material.

Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and composition of Zn₅(OH)₈(NO₃)₂·2H₂O by measuring the change in mass as a function of temperature. The thermal decomposition of this layered hydroxide salt is a multi-step process, with the final product being zinc oxide (ZnO). researchgate.net

The decomposition process generally involves the following stages:

Dehydration: The initial weight loss, typically occurring at temperatures up to around 120 °C, is attributed to the removal of the two intercalated water molecules. researchgate.net

Dehydroxylation and Decomposition: Following dehydration, the compound undergoes dehydroxylation and decomposition at higher temperatures. This process can be complex, with the formation of intermediate phases such as anhydrous Zn₅(OH)₈(NO₃)₂ and Zn₃(OH)₄(NO₃)₂. researchgate.netnih.gov The final decomposition to ZnO generally occurs at temperatures above 190 °C, accompanied by the release of water, nitrogen oxides (NOx), and oxygen. researchgate.netexlibrisgroup.com

The precise temperatures and the nature of the intermediate phases can vary depending on factors such as the heating rate and the synthesis method of the zinc hydroxide nitrate. researchgate.netnih.gov For instance, nanocrystalline zinc hydroxide nitrate prepared by coprecipitation has been observed to begin its transformation to ZnO at a lower temperature (110 °C) compared to that prepared by a solid-state reaction (130 °C). nih.gov The total weight loss upon complete decomposition to ZnO is theoretically calculated to be around 34.7%. uctm.edubas.bg

The table below summarizes the typical thermal decomposition stages of Zn₅(OH)₈(NO₃)₂·2H₂O based on various studies.

Temperature Range (°C)EventProductsReference
Up to ~120 °CDehydrationZn₅(OH)₈(NO₃)₂ researchgate.net
120 - 140 °CPartial DecompositionZnO, Zn₃(OH)₄(NO₃)₂ researchgate.net
Above 190 °CFinal DecompositionZnO, H₂O, NOx, O₂ researchgate.netexlibrisgroup.com
~110 °C (Coprecipitation)Onset of ZnO formationZnO nih.gov
~130 °C (Solid-State)Onset of ZnO formationZnO nih.gov

Elemental Analysis (e.g., ICP-AES) for Stoichiometric Verification

Elemental analysis techniques, particularly Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), are crucial for verifying the stoichiometry of synthesized zinc hydroxide nitrate. This method provides a quantitative determination of the elemental composition, ensuring that the synthesized material conforms to the theoretical formula Zn₅(OH)₈(NO₃)₂·2H₂O.

The theoretical elemental composition of Zn₅(OH)₈(NO₃)₂·2H₂O is as follows:

Zinc (Zn): Approximately 52.47% by weight. uctm.edubas.bg

Nitrogen (N): The presence and quantity of nitrate can be confirmed.

Hydrogen (H): Contributes to the hydroxide groups and water molecules.

By digesting the solid sample and analyzing the resulting solution, ICP-AES can accurately measure the concentration of zinc. uctm.edubas.bg This experimental value can then be compared to the theoretical percentage to confirm the purity and stoichiometry of the compound. For example, a measured zinc content close to 52.47% and a corresponding weight loss of approximately 34.7% upon calcination to ZnO at 300°C would strongly support the formation of the desired Zn₅(OH)₈(NO₃)₂·2H₂O phase. bas.bg Any significant deviation from these values may indicate the presence of impurities or different phases of zinc hydroxide nitrate. bas.bg

The following table presents the theoretical versus typical experimental values for elemental composition.

ElementTheoretical %Typical Experimental %Reference
Zinc (Zn)52.47Close to theoretical uctm.edubas.bg

Zeta Potential Measurements for Surface Charge Evaluation

Zeta potential measurements are employed to evaluate the surface charge of zinc hydroxide nitrate particles in a specific medium. This parameter is critical for understanding the colloidal stability and the interaction of the material with other species in a solution.

The surface of zinc hydroxide nitrate is characterized by the presence of hydroxyl groups and the positively charged layers due to the arrangement of Zn²⁺ ions. semanticscholar.org This typically results in a positive zeta potential in aqueous suspension. For instance, a zeta potential of +43 mV has been reported for zinc hydroxide nitrate at a pH of approximately 7. semanticscholar.org This positive surface charge is a key characteristic of layered hydroxide salts. semanticscholar.org

The surface charge can be influenced by the intercalation of different anions. When the nitrate anions in the interlayer space are exchanged with other negatively charged species, such as organic anions, the zeta potential of the resulting hybrid material can shift to negative values. For example, upon immobilization of caffeic acid, the zeta potential of the resulting hybrid material (ZHN-CA) was found to be approximately -29.0 mV. semanticscholar.org This change confirms the successful incorporation of the organic anion into the layered structure. semanticscholar.org

The table below summarizes the zeta potential values for zinc hydroxide nitrate and its derivatives.

MaterialZeta Potential (mV)pHReference
Zinc Hydroxide Nitrate (ZHN)+43~7 semanticscholar.org
ZHN-Caffeic Acid (ZHN-CA)-29.0 ± 0.3~7 semanticscholar.org

Mechanistic Insights into the Formation, Transformation, and Intercalation of Zinc Hydroxide Nitrate Zn₅ Oh ₈ No₃ ₂·2h₂o

Formation Mechanisms

The formation of zinc hydroxide (B78521) nitrate (B79036), with the chemical formula Zn₅(OH)₈(NO₃)₂·2H₂O, is a process influenced by various factors, including reaction pathways, kinetics, and crystallization conditions.

H+-Catalyzed Dissolution-Precipitation Pathways

A key mechanism in the formation of zinc hydroxide nitrate from zinc oxide and an aqueous zinc nitrate solution is the H+-catalyzed dissolution-precipitation process. researchgate.net The reaction is thermodynamically driven by the concentration of the cationic zinc species, ZnOH+, which is produced by the dissolution of ZnO in the acidic environment of the zinc nitrate solution. researchgate.net This process involves a 1:1 molar ratio of ZnO to Zn(NO₃)₂. researchgate.net

The formation process is characterized by the transformation of nanoscale ZnO particles into significantly larger crystals of zinc hydroxide nitrate. researchgate.net This size difference indicates that mass transfer within the aqueous phase is a critical component of the reaction. researchgate.net Evidence suggests the formation of an amorphous zinc-containing intermediate phase during this transition, from which the crystalline zinc hydroxide nitrate subsequently nucleates and grows. researchgate.net

Nucleation and Growth Kinetics during Synthesis

The synthesis of zinc hydroxide nitrate often displays sigmoidal reaction rate behavior, with the maximum conversion rate observed at approximately 75 minutes. researchgate.net This suggests a process that involves both nucleation and growth stages. The initial phase of the reaction involves the formation of an amorphous zinc-containing intermediate. researchgate.net From this amorphous phase, crystals of zinc hydroxide nitrate nucleate and subsequently grow. researchgate.net

The growth of these crystals is influenced by the surrounding chemical environment. For instance, in a chemical bath deposition method using a Zn(NO₃)₂-HMTA system, the nucleation process follows a Zn²⁺-layered basic zinc salts (LBZs)-ZnO pathway. tju.edu.cn The self-assembly of the final structure is dependent on the concentration of additives like ammonium (B1175870) acetate (B1210297), which can alter the morphology from urchin-shaped to rod-shaped or coupled twin-shaped structures. tju.edu.cn

Influence of Reaction Conditions on Crystallization

The crystallization of zinc hydroxide nitrate is highly sensitive to the specific reaction conditions. Factors such as the choice of solvent, concentration of zinc salt, and the presence of a buffer layer all play a significant role in the formation and morphology of the final product. scilit.com

For example, using an ethanol-water solvent system, the volume ratio can determine whether the resulting crystals are rectangle sheets or upright-standing plates. scilit.com The concentration of the zinc salt is a critical factor in obtaining a phase-pure product. scilit.com Furthermore, the presence of a ZnO buffer layer can lead to different chemical compositions for the product grown on the substrate compared to the product formed in the solution. scilit.com

The pH of the reaction medium also has a profound effect. Zinc hydroxide nitrate can be synthesized through the rapid precipitation of zinc nitrate in a sodium hydroxide solution. acs.org However, at a pH greater than 6.5 and with aging at 50°C, it can readily transform into the more stable forms of Zn(OH)₂ or ZnO. acs.org In some synthesis routes, lamellar phases of Zn₅(OH)₈(NO₃)₂·2H₂O are obtained at room temperature with an alkaline ratio (b = [OH⁻]/[Zn²⁺]) between 0.5 and 1, corresponding to a pH range of 6.0 to 6.4. semanticscholar.org Increasing the reaction temperature to 95°C under these conditions can lead to the formation of zinc oxide instead of the lamellar hydroxide nitrate phase. semanticscholar.org

Thermal Decomposition Pathways and Intermediates

The thermal decomposition of zinc hydroxide nitrate is a multi-step process involving dehydration, dehydroxylation, and the degradation of nitrate groups, ultimately leading to the formation of zinc oxide. researchgate.netexlibrisgroup.com

Dehydration Processes and Anhydrous Phase Formation

The initial stage of thermal decomposition involves the loss of water molecules. researchgate.net Zinc hydroxide nitrate is stable up to approximately 110°C. researchgate.net Above this temperature, it begins to decompose. researchgate.net The first event, typically occurring between 70°C and 120°C, is the loss of interlayer water molecules, leading to the formation of the anhydrous phase, Zn₅(OH)₈(NO₃)₂. researchgate.netresearchgate.net This dehydration process is associated with a mass loss. researchgate.net

The anhydrous Zn₅(OH)₈(NO₃)₂ is itself unstable. researchgate.netexlibrisgroup.com If cooled, it can rehydrate rapidly. researchgate.net If held at 120°C, it will decompose over a period of 6 to 7 hours. researchgate.netexlibrisgroup.com

Dehydroxylation and Nitrate Group Degradation

Following dehydration, further heating leads to dehydroxylation and the breakdown of nitrate groups. In situ X-ray diffraction studies have identified a three-reaction sequence for the decomposition of the dry powder:

Formation of anhydrous Zn₅(OH)₈(NO₃)₂. researchgate.netexlibrisgroup.com

Dehydroxylation to form Zn₃(OH)₄(NO₃)₂. researchgate.netexlibrisgroup.com

Final decomposition of Zn₃(OH)₄(NO₃)₂ to ZnO. researchgate.netexlibrisgroup.com

However, analysis of the evolved gases suggests a more complex, four-reaction process. researchgate.netexlibrisgroup.com While dehydroxylation primarily produces water, a distinct release of NOx and O₂ is observed at the end of the reaction sequence. researchgate.netexlibrisgroup.com This points to the formation of a poorly crystalline intermediate phase with a stoichiometry of [Zn(OH)₂-x]·[NO₃]x, where 1 < x < 2. researchgate.netexlibrisgroup.com

The decomposition of Zn₅(OH)₈(NO₃)₂ to ZnO is generally complete by the time the temperature reaches approximately 250°C. semanticscholar.org The process can be summarized by the following stages:

Dehydration: Loss of water molecules to form anhydrous Zn₅(OH)₈(NO₃)₂. researchgate.netresearchgate.net

Dehydroxylation: The anhydrous phase decomposes to form Zn₃(OH)₄(NO₃)₂ and ZnO. researchgate.net This step occurs between 120°C and 140°C. researchgate.net

Final Decomposition: The intermediate Zn₃(OH)₄(NO₃)₂ further decomposes to yield the final product, ZnO. researchgate.net

Formation of Zinc Oxide (ZnO) via Topotactic Transformation

The thermal decomposition of zinc hydroxide nitrate, Zn₅(OH)₈(NO₃)₂·2H₂O, into zinc oxide (ZnO) is a complex process that proceeds through a series of intermediate compounds rather than a direct conversion. researchgate.netexlibrisgroup.com This transformation is topotactic, meaning the crystallographic orientation of the product (ZnO) is related to the orientation of the parent material (zinc hydroxide nitrate). The process generally involves the initial removal of intercalated water molecules, followed by dehydroxylation and the decomposition of the nitrate groups. researchgate.net

The reaction pathway can be influenced by various factors, including the heating rate and atmosphere. Studies employing in situ X-ray diffraction have revealed that the transformation involves the formation of anhydrous Zn₅(OH)₈(NO₃)₂ and subsequently Zn₃(OH)₄(NO₃)₂ before the final decomposition to ZnO. researchgate.netexlibrisgroup.com The morphology of the initial zinc hydroxide nitrate particles, which are often plate-like, reorganizes into spherical ZnO particles during this thermal treatment. researchgate.net This transformation is also accompanied by a decrease in specific surface area and porosity. researchgate.net

The final step of the decomposition, leading to crystalline ZnO, typically occurs at temperatures above 200°C. researchgate.net The resulting ZnO can exhibit different morphologies, such as hexagonal columns and nanospheres, depending on the specific synthesis and transformation conditions. nii.ac.jp It is noteworthy that the transformation can also occur in solution, where layered basic zinc salts act as intermediates that later transform into the oxide phase. acs.org

Role of Intermediate Phases (e.g., Zn₃(OH)₄(NO₃)₂ and Anhydrous Zinc Nitrate)

The thermal decomposition of Zn₅(OH)₈(NO₃)₂·2H₂O to ZnO is not a single-step process but involves the formation of key intermediate phases. researchgate.netresearchgate.net The most commonly reported intermediates are anhydrous zinc hydroxide nitrate (Zn₅(OH)₈(NO₃)₂) and zinc dihydroxide dinitrate (Zn₃(OH)₄(NO₃)₂). researchgate.netexlibrisgroup.comnih.gov

The initial step is the loss of the two water molecules of hydration to form the anhydrous phase, Zn₅(OH)₈(NO₃)₂. researchgate.netresearchgate.net This anhydrous intermediate is unstable and can readily rehydrate upon cooling. researchgate.net With further heating, it decomposes to form Zn₃(OH)₄(NO₃)₂. researchgate.netexlibrisgroup.com This dehydroxylation step releases water vapor. researchgate.net

Recent studies using techniques like thermogravimetry coupled with mass spectrometry of evolved gases have provided evidence for another crucial, yet often unobserved, intermediate: anhydrous zinc nitrate (Zn(NO₃)₂). researchgate.net This phase is typically poorly crystalline, which explains why it is often not detected by powder X-ray diffraction (PXRD). researchgate.net Its formation is associated with a distinct release of NOx and O₂ at the later stages of the decomposition sequence. researchgate.netexlibrisgroup.com

The stability of these intermediates varies. For instance, at 120°C, anhydrous Zn₅(OH)₈(NO₃)₂ decomposes to Zn₃(OH)₄(NO₃)₂ within a few hours. researchgate.net The subsequent decomposition of Zn₃(OH)₄(NO₃)₂ to ZnO is a much slower process. researchgate.net It's also important to note that mixtures of these intermediates with ZnO can be unstable under ambient conditions and may react with atmospheric moisture to reform the initial hydrated zinc hydroxide nitrate. researchgate.netexlibrisgroup.com

Table 1: Key Intermediate Phases in the Thermal Decomposition of Zn₅(OH)₈(NO₃)₂·2H₂O

Intermediate PhaseChemical FormulaRole in DecompositionDetection Method
Anhydrous Zinc Hydroxide NitrateZn₅(OH)₈(NO₃)₂First intermediate after dehydration of the parent compound. researchgate.netresearchgate.netIn situ XRD researchgate.netexlibrisgroup.com
Zinc Dihydroxide DinitrateZn₃(OH)₄(NO₃)₂Formed from the de-hydroxylation of anhydrous Zn₅(OH)₈(NO₃)₂. researchgate.netexlibrisgroup.comIn situ XRD researchgate.netexlibrisgroup.com
Anhydrous Zinc NitrateZn(NO₃)₂A poorly crystalline intermediate formed in the final stages of decomposition. researchgate.netTG-MS researchgate.net

Impact of Doping Agents on Thermal Stability

The introduction of doping agents into the zinc hydroxide nitrate structure can significantly influence its thermal stability and the subsequent transformation to ZnO. Doping is a common strategy to modify the properties of ZnO for various applications, and understanding its effect on the precursor's decomposition is crucial.

For instance, doping with manganese (Mn²⁺) has been shown to lower the transformation temperature of zinc hydroxide nitrate to ZnO. nih.gov Electron Paramagnetic Resonance (EPR) studies have indicated that Mn²⁺ ions can act as nucleation sites for the formation of the ZnO phase. nih.gov In Mn²⁺-doped samples, the onset of ZnO formation has been observed at temperatures as low as 110-130°C, which is lower than in undoped material. nih.gov

The type of dopant and its concentration can affect the particle size and crystallinity of the resulting doped ZnO. nih.gov For example, Mn²⁺ doping has been found to reduce the particle size of the final ZnO nanoparticles. nih.gov Similarly, doping with other transition metals like nickel (Ni²⁺) has been investigated. The incorporation of these dopants can alter the electronic and optical properties of the resulting ZnO, such as its band gap.

The method of introducing the dopant is also important. Co-precipitation methods are often used, where a salt of the doping metal is added during the synthesis of the zinc hydroxide nitrate. nih.gov The presence of the dopant can sometimes even alter the initial reaction pathway, favoring the formation of the layered hydroxide salt precursor. researchgate.net

Table 2: Effect of Doping on the Thermal Properties of Zinc Hydroxide Nitrate

DopantEffect on Transformation TemperatureImpact on ZnO ProductReference
Manganese (Mn²⁺)Lowers the onset temperature for ZnO formation. nih.govReduces particle size. nih.gov nih.govnih.gov
Nickel (Ni²⁺)Influences the properties of the resulting ZnO nanoparticles. Alters the optical band gap.
Magnesium (Mg²⁺)Can enhance photocatalytic and antibacterial activity of the resulting ZnO. nih.govCan increase the piezoelectric coefficient of ZnO. nih.gov nih.gov
Iron (Fe³⁺)Can increase disorder in the ZnO lattice. nih.govReduces the intensity of wurtzite diffraction peaks. nih.gov nih.gov

Anion Exchange and Intercalation Mechanisms

Topotactic Exchange of Interlayer Anions

Zinc hydroxide nitrate possesses a layered structure where positively charged zinc hydroxide sheets are separated by interlayer nitrate anions and water molecules. rsc.org This architecture allows for the exchange of the interlayer nitrate anions with a wide variety of other anions, a process that is often topotactic. osti.gov A topotactic exchange implies that the layered structure of the host material is preserved during the reaction, with only the interlayer guest species being replaced. osti.govrsc.org

This anion exchange capability is a key feature of layered hydroxide salts like zinc hydroxide nitrate. nih.govnih.gov The exchange is driven by the electrostatic interactions between the positively charged host layers and the guest anions. jtpp.org.my The success of the exchange depends on several factors, including the size, charge, and concentration of the incoming anion, as well as the reaction conditions such as pH and solvent. nih.govjtpp.org.my

The process can be used to intercalate a diverse range of species, from simple inorganic anions like sulfate (B86663) and carbonate to larger organic molecules such as carboxylates and dyes. nih.govnih.gov For example, dicarboxylate ions derived from succinic, glutaric, and adipic acids have been successfully intercalated into zinc hydroxide nitrate via anion exchange. nih.gov The preservation of the layered structure after the exchange is typically confirmed by powder X-ray diffraction (PXRD), which shows a change in the basal spacing corresponding to the size of the new interlayer anion while the fundamental layer structure remains intact. osti.gov

However, it is important to note that not all anion exchange reactions with layered hydroxides are purely topotactic. In some cases, particularly with anions that strongly interact with the metal cations of the layers, the exchange can proceed via a dissolution-reprecipitation mechanism. researchgate.net

Host-Guest Interactions within the Layered Structure

The interactions between the zinc hydroxide host layers and the intercalated guest anions are crucial in determining the structure and properties of the resulting intercalation compounds. The primary interaction is the electrostatic attraction between the positively charged layers and the negatively charged guest anions. jtpp.org.my

Beyond simple electrostatic forces, other interactions such as hydrogen bonding can play a significant role. The hydroxyl groups of the host layers and interlayer water molecules can form hydrogen bonds with the functional groups of the intercalated anions. nih.gov For example, in the intercalation of dicarboxylates, it has been proposed that one carboxylate group anchors the molecule to the zinc hydroxide layer, while the other hydrated carboxylate group extends into the interlayer space. nih.gov

The nature of the guest species significantly influences the host-guest interactions. For instance, the intercalation of long-chain alkyl sulfates, like dodecyl sulfate, can lead to the formation of well-ordered bilayer arrangements within the interlayer space, driven by van der Waals interactions between the alkyl chains. researchgate.netacs.org The arrangement and orientation of these intercalated molecules can be influenced by external stimuli such as temperature and solvent treatment. acs.org

The intercalation of functional molecules, such as dyes or drug molecules, can impart new properties to the inorganic host. nih.gov For example, the immobilization of anionic dyes can create new multifunctional materials with specific optical and mechanical properties. nih.gov The study of these host-guest interactions is fundamental to the rational design of new hybrid materials with tailored functionalities.

Effects of Intercalated Species on Interlayer Distance and Stability

As a general rule, the intercalation of larger anions leads to an expansion of the interlayer distance. For example, the replacement of the relatively small nitrate anion with larger organic anions like benzoate (B1203000) or dicarboxylates results in a significant increase in the basal spacing. nih.govresearchgate.net The extent of this expansion depends on the size of the intercalated anion and its arrangement within the interlayer gallery (e.g., monolayer, bilayer, tilted orientation). researchgate.net

The stability of the intercalated compounds can also be affected by the nature of the guest anion. The thermal stability, for instance, can be enhanced upon intercalation. The confinement of organic molecules within the inorganic layers can protect them from thermal degradation, leading to higher decomposition temperatures compared to the pure organic species. arabjchem.org

Furthermore, the chemical stability of the layered structure can be influenced by the intercalated anion. The strength of the electrostatic interaction between the host layers and the guest anion plays a role in the stability of the intercalation compound. jtpp.org.my Strongly interacting anions can lead to more stable structures. Conversely, the stability of the layered hydroxide itself can be pH-dependent, with the layers being less stable in acidic conditions, which can facilitate the release of the intercalated anions. jtpp.org.my The choice of the intercalated species is therefore a critical factor in tuning both the structural and stability properties of zinc hydroxide nitrate-based materials.

Table 3: Interlayer Distances of Zinc Hydroxide Nitrate with Various Intercalated Anions

Intercalated AnionBasal Spacing (Å)Reference
Nitrate (NO₃⁻)~9.6 researchgate.net
Succinate12.2 researchgate.net
Glutarate13.2 researchgate.net
Adipate14.5 researchgate.net
Benzoate19.0 researchgate.net
Dodecyl sulfate (SDS)28.2 - 31.5 acs.orgarabjchem.org

Conduction Mechanisms

The electrical properties of zinc hydroxide nitrate, a layered double hydroxide (LDH), are intricately linked to its structure, particularly the presence of water molecules and hydroxyl groups within its interlayer and brucite-like layers. nih.govresearchgate.net These features facilitate proton transport, making the material's conductivity highly dependent on environmental conditions such as humidity and temperature. vulcanchem.comnih.gov

Proton Transport through Hydrogen-Bonding Networks (Grotthuss-type Mechanism)

The primary mechanism for proton conduction in zinc hydroxide nitrate is the Grotthuss-type mechanism. vulcanchem.comnih.gov This process involves the transport of protons through the hydrogen-bond network formed by water molecules and hydroxyl groups within the material's structure. nih.govnih.govwikipedia.org Instead of a single proton traversing long distances, the Grotthuss mechanism operates through a series of hops between adjacent water molecules or hydroxyl ions. wikipedia.org This "bucket line" or proton-jumping mechanism allows for efficient charge transfer without the need for long-range diffusion of the proton itself. wikipedia.org

Influence of Water Content and Interlayer Distance on Conductivity

The water content and the resulting interlayer distance are critical factors that significantly influence the conductivity of zinc hydroxide nitrate. vulcanchem.comnih.gov The layered structure of this compound, with a general formula of [Zn₅(OH)₈(A)₂·nH₂O] where A is an intercalated anion, features interlayer spaces that can accommodate a variable number of water molecules. rsc.orgdiva-portal.org

Studies have shown a direct correlation between the water content, interlayer spacing, and electrical conductivity. nih.gov As the relative humidity increases, more water molecules are adsorbed into the interlayer region. nih.gov This leads to two primary effects: an increase in the interlayer distance and the formation of a more extensive hydrogen-bonding network. nih.gov

An increase in water content generally leads to higher conductivity. nih.gov For instance, at a high relative humidity of 92%, zinc hydroxide nitrate exhibits a conductivity of 10⁻⁵ Ω⁻¹ cm⁻¹. vulcanchem.comnih.gov This is attributed to the enhanced proton transport facilitated by the abundant water molecules acting as charge carriers and mediators for the Grotthuss mechanism. nih.gov

The relationship between these parameters is summarized in the table below, based on research findings. vulcanchem.comnih.gov

ParameterConditionEffect on StructureEffect on ConductivityConductivity Value (Ω⁻¹ cm⁻¹)
Relative Humidity High (92%)Increased interlayer distance, formation of a more hydrated phaseIncreased10⁻⁵
Temperature Heat-treated at 25°CShorter interlayer distanceHighest observed10⁻⁷
Temperature Increasing temperatureReduction in water content, increased interlayer distance due to repulsionDecreased-

Applications of Zinc Hydroxide Nitrate Zn₅ Oh ₈ No₃ ₂·2h₂o in Materials Science and Engineering

Precursors for Advanced Materials Synthesis

Zinc hydroxide (B78521) nitrate (B79036) serves as a valuable precursor for the synthesis of advanced materials, particularly zinc oxide (ZnO), due to its layered structure and thermal decomposition properties. researchgate.netbas.bg

Fabrication of Metal Oxides (e.g., ZnO) with Controlled Nanostructure and Morphology

The thermal decomposition of zinc hydroxide nitrate is a widely employed method for producing zinc oxide (ZnO) with controlled nanostructures. researchgate.netnih.gov The process typically involves heating the precursor, which leads to the formation of ZnO through the loss of water and nitrogen oxides. researchgate.net The morphology and particle size of the resulting ZnO can be influenced by factors such as the synthesis conditions of the initial zinc hydroxide nitrate and the parameters of the thermal treatment. dergipark.org.troatext.com

Hydrothermal methods, for instance, can convert zinc hydroxide nitrate into ZnO nanostructures. dergipark.org.trnih.gov By adjusting reaction parameters like temperature, time, and the presence of additives, various ZnO morphologies such as nanorods, nanoplates, and flower-like structures can be achieved. dergipark.org.troatext.com For example, the hydrothermal decomposition of zinc hydroxide nitrate can lead to nanocrystalline zinc oxide. Similarly, chemical bath deposition combined with homogeneous precipitation can produce layered hydroxide zinc nitrate films, which can then be converted to porous ZnO nanosheet-assembly films through pyrolytic decomposition at temperatures above 400 °C. researchgate.net Even at a lower temperature of 120 °C, porous hybrid films of zinc hydroxide nitrate and ZnO can be obtained. researchgate.net

The transformation of zinc hydroxide nitrate to ZnO can also be achieved through aging in a solution with a pH greater than 6.5 at 50 °C. acs.orguq.edu.au This process is thought to involve the formation and subsequent dissociation of intermediate solution species. acs.orguq.edu.au The resulting ZnO nanoparticles often exhibit a wurtzite crystal structure. scielo.br

Synthesis Method Precursors Resulting ZnO Morphology Reference
Hydrothermal DecompositionZinc hydroxide nitrateNanocrystalline ZnO
Chemical Bath Deposition & PyrolysisLayered hydroxide zinc nitrate filmsPorous ZnO nanosheet-assembly films researchgate.net
Solution Aging (pH >6.5, 50°C)Zinc hydroxide nitrateZnO nanoparticles acs.orguq.edu.au
Polyol Mediated Solvothermal SynthesisZinc nitrate, Sodium hydroxideNanostructured ZnO scielo.br
Hydrothermal RouteZinc nitrate, Potassium hydroxideNanoplates, Microrods oatext.com

Synthesis of Doped Zinc Oxide Materials

Zinc hydroxide nitrate also serves as a precursor for the synthesis of doped zinc oxide materials, where other metal ions are incorporated into the ZnO lattice to modify its properties. mdpi.com The doping process can be achieved by co-precipitating the dopant metal nitrate along with zinc nitrate during the synthesis of the zinc hydroxide nitrate precursor. Subsequent thermal decomposition of this doped precursor leads to the formation of doped ZnO nanoparticles. researchgate.net

For example, nickel-doped ZnO nanoparticles have been synthesized by the hydrothermal decomposition of nickel-doped zinc hydroxide nitrate. The synthesis of the doped precursor involves adding a nickel nitrate solution to a zinc nitrate solution before precipitation with a base. Similarly, other dopants like cobalt and copper can be introduced using a direct precipitation method with zinc nitrate and sodium hydroxide, followed by calcination. researchgate.net The sol-gel method is another common approach, where metal salts like ferric nitrate or manganese nitrate are mixed with a zinc precursor solution. mdpi.com

The introduction of dopants can influence the particle size and properties of the resulting ZnO. researchgate.net For instance, manganese doping has been shown to lower the onset temperature for the structural transformation of zinc hydroxide nitrate to ZnO. nih.gov

Dopant Synthesis Method Precursors Reference
NickelHydrothermal decomposition of doped ZHNZinc nitrate, Nickel nitrate, Sodium hydroxide
Cobalt, CopperDirect precipitation and calcinationZinc nitrate, Sodium hydroxide, Dopant salts researchgate.net
IronSol-gel methodZinc acetate (B1210297) dihydrate, Ferric nitrate mdpi.com
ManganeseSolid-state reaction or coprecipitationZinc nitrate, Manganese nitrate nih.gov
SeleniumSol-gel and grindingZinc nitrate, Sodium hydroxide, Selenium powder

Catalytic Applications

The layered structure and tunable properties of zinc hydroxide nitrate make it an effective heterogeneous catalyst and catalyst support in various organic reactions. researchgate.net

Heterogeneous Catalysis for Organic Reactions (e.g., Esterification, Transesterification)

Zinc hydroxide nitrate has demonstrated significant catalytic activity in esterification and transesterification reactions, which are crucial for the production of biodiesel. researchgate.netscribd.comresearchgate.net It has been shown to be effective in the esterification of free fatty acids, such as lauric acid and oleic acid, with alcohols like methanol (B129727) and ethanol (B145695). scribd.comconicet.gov.ar Furthermore, it efficiently catalyzes the transesterification of vegetable oils, including palm oil and castor oil, to produce fatty acid methyl esters (FAMEs). scribd.comacs.org

Studies have shown that high yields of esters (above 95%) can be achieved using zinc hydroxide nitrate as a catalyst. researchgate.netscribd.com The reaction temperature plays a significant role, with higher temperatures (e.g., 140 °C) generally leading to higher ester yields. scribd.comresearchgate.net The catalyst concentration also has a more substantial impact on the yield than the molar ratio of alcohol to acid. scribd.comresearchgate.net Even in the presence of water, such as when using hydrated ethanol, the catalyst maintains its effectiveness. researchgate.netscribd.com

The catalytic activity is attributed to the basic sites on the material. researchgate.net However, it has been reported that during the esterification of lauric acid, the layered structure of zinc hydroxide nitrate can gradually decompose while still maintaining its catalytic activity. conicet.gov.ar

Reaction Substrates Key Findings Reference
EsterificationLauric acid, EthanolHigh ester yields (above 95%) at 140 °C. scribd.com
TransesterificationPalm oil, MethanolHigh ester and glycerin yields. scribd.com
TransesterificationTriacetin, Castor oil, MethanolActive at mild conditions (50-60 °C). acs.org
EsterificationOleic acid, MethanolGood activity, but potential for catalyst decomposition. conicet.gov.ar

Support for Immobilized Catalytic Species (e.g., Metalloporphyrins)

The layered structure of zinc hydroxide nitrate makes it an excellent support for immobilizing catalytic species, such as metalloporphyrins. nih.govresearchgate.net The nitrate anions located between the zinc hydroxide layers can be exchanged with anionic complexes, allowing for the immobilization of catalysts. nih.gov This immobilization can be achieved by stirring the support material with a solution of the catalytic species. researchgate.net

Anionic iron(III) porphyrins have been successfully immobilized on zinc hydroxide nitrate. nih.govresearchgate.net These supported catalysts have shown activity in oxidation reactions of various organic substrates, including cyclooctene, cyclohexane, and n-heptane. researchgate.net Interestingly, the immobilization of iron(III) porphyrins on zinc hydroxide nitrate led to an unusual selectivity for cyclohexanone (B45756) in the oxidation of cyclohexane, suggesting that the support's structure influences the catalytic mechanism. researchgate.net

Besides metalloporphyrins, zinc hydroxide nitrate has also been investigated as a support for enzymes. For example, Pseudomonas cepacia lipase (B570770) has been immobilized on zinc hydroxide nitrate, resulting in a biocatalyst with high activity and stability in the kinetic resolution of (R,S)-1-phenylethanol. tandfonline.com

Role of Thermal Activation and Crystalline Phases in Catalytic Activity

The catalytic activity of zinc hydroxide nitrate can be significantly influenced by thermal activation. researchgate.netnih.gov Heat treatment can enhance its catalytic performance in reactions like transesterification and esterification. researchgate.netresearchgate.net Studies have shown that the thermal stability of the layered zinc hydroxide nitrate and the resulting changes in its crystalline phases and acid-base properties are directly related to its catalytic conversion efficiency. nih.govresearchgate.net

Upon heating, zinc hydroxide nitrate undergoes phase changes. researchgate.netnih.gov For instance, major phase transformations occur at temperatures slightly above 80 °C and 140 °C. researchgate.netnih.gov At around 120 °C, the anhydrous form, Zn₅(OH)₈(NO₃)₂, is unstable and can decompose to Zn₃(OH)₄(NO₃)₂. researchgate.net Further heating leads to the formation of ZnO. researchgate.net

Research on the methanolysis of acidic soybean oils revealed that the highest fatty acid methyl ester (FAME) yield was obtained with catalysts activated at 80 °C and 140 °C. nih.gov An optimized reaction using a catalyst activated at 140 °C, which contained both Zn₅(OH)₈(NO₃)₂ and ZnO phases, resulted in a 92% FAME yield. nih.gov This suggests a synergistic effect between the different crystalline phases and the acidity of the thermally treated catalyst, which favors the esterification of acidic oil feedstocks. nih.gov However, it has also been noted that for a catalyst treated at 140°C, its activity in transesterification decreased in subsequent uses. conicet.gov.ar

Adsorption and Separation Technologies

Zinc hydroxide nitrate (ZHN), with its layered structure, demonstrates significant potential in adsorption and separation technologies. Its unique properties, including a high anion-exchange capacity, make it a valuable material for environmental remediation efforts. rsc.org

Adsorbents for Anionic Pollutants (e.g., Dyes) in Aqueous Solutions

Zinc hydroxide nitrate has been effectively utilized as an adsorbent for the removal of anionic pollutants, such as methyl orange (MO) dye, from water. mdpi.com The efficiency of ZHN in removing such dyes can exceed 90% under certain conditions. mdpi.com The adsorption capacity is influenced by factors like the initial concentration of the pollutant, contact time, and temperature. mdpi.com The layered structure of ZHN, belonging to the layered hydroxide salt (LHS) family, provides a framework for the adsorption of anionic species. mdpi.com Studies have shown that the Langmuir isotherm model provides a good fit for the equilibrium data of MO adsorption onto ZHN, suggesting a monolayer adsorption process. mdpi.comtandfonline.com

The table below summarizes the adsorption capacities of different layered double hydroxides (LDHs) for methyl orange, highlighting the comparative performance of nitrate-intercalated structures.

Table 1: Adsorption Capacities of Various Layered Double Hydroxides for Methyl Orange

Adsorbent Langmuir Maximum Adsorption Capacity (mg/g)
Zn-Al-SO₄ 2758
Zn-Al-Cl 2455
Zn-Al-NO₃ 2270
Zn-Al-CO₃ 1684

Data sourced from a study on the removal of methyl orange by different LDH precursors. tandfonline.com

Mechanisms of Adsorption (Monolayer, Interlayer)

The adsorption of anionic pollutants by zinc hydroxide nitrate involves multiple mechanisms, primarily monolayer surface adsorption and interlayer anion exchange. researchgate.networktribe.com

Monolayer Adsorption: At lower concentrations of the adsorbate, the process is dominated by the formation of a single layer of molecules on the active sites of the adsorbent's surface. mdpi.comresearchgate.net This is often driven by electrostatic interactions between the positively charged surface of the ZHN and the negatively charged anionic pollutants. mdpi.com The Langmuir isotherm model, which assumes monolayer coverage, has been found to accurately describe the adsorption of dyes like methyl orange onto ZHN. rsc.orgmdpi.com

Interlayer Adsorption: As the concentration of the pollutant increases and the external surface of the ZHN becomes saturated, the adsorption mechanism can shift to include the intercalation of pollutant molecules into the interlayer spaces of the layered structure. researchgate.net This process involves the exchange of the nitrate anions present in the interlayer with the anionic pollutant molecules. worktribe.com This dual mechanism contributes to the high adsorption capacity of ZHN.

Research on the adsorption of methyl orange onto ZHN suggests that the process is chemical in nature, as indicated by a high activation energy (105.45 kJ mol⁻¹), which points to the formation of chemical bonds between the dye and the adsorbent in the monolayer. mdpi.com This is followed by the intercalation of the dye into the interlayer space of the ZHN. mdpi.com

Anion Exchange Capabilities for Selective Retention of Species

Zinc hydroxide nitrate is a member of the layered single metal hydroxides (LSHs) family, which are known for their high anion-exchange capacity. rsc.org The structure consists of positively charged zinc hydroxide layers with interlayer nitrate anions that balance the charge and are exchangeable. rsc.org This property allows ZHN to selectively retain certain anionic species.

For instance, ZHN has been investigated for the removal of chromate (B82759) ions (CrO₄²⁻) from solutions. researchgate.net In one study, it demonstrated a removal capacity of 210.1 mg of CrO₄²⁻ per gram of material. researchgate.net However, it was noted that the ZHN structure decomposed after contact with the chromate solution. researchgate.net In contrast, other layered double hydroxides like Zn/Ni hydroxide nitrate maintained their layered structure during the anion exchange process. researchgate.net

The selectivity of layered hydroxides for certain anions is a key area of research. In the case of phosphate (B84403) removal using a layered zinc hydroxide, the presence of other common anions like chloride (Cl⁻), nitrate (NO₃⁻), and sulfate (B86663) (SO₄²⁻) did not significantly hinder phosphate adsorption, indicating a good selectivity for phosphate. rsc.org This selectivity is crucial for practical applications in wastewater treatment where multiple ions are present. rsc.org

Controlled Release Systems for Non-Biological Agents

The unique layered structure of zinc hydroxide nitrate also makes it an excellent candidate for developing controlled-release systems for various non-biological agents.

Carriers for Plant Nutrients (e.g., Foliar Fertilizers)

Zinc hydroxide nitrate nanocrystals have been explored as a novel slow-release foliar fertilizer. uq.edu.augoogle.com Its limited solubility in water allows for the gradual release of zinc, an essential micronutrient for plants, without causing phytotoxicity. google.comresearchgate.net This controlled release property ensures a sustained supply of zinc to the plant over an extended period. uq.edu.au

Studies on tomato plants have shown that zinc from foliar-applied ZHN is absorbed by the leaves and translocated to other parts of the plant, including the roots. uq.edu.au The total zinc recovery from ZHN-treated plants was found to be significant, although lower than that from the more soluble zinc nitrate, highlighting its slow-release nature. uq.edu.au The nanocrystal form of ZHN provides a high surface area for contact with the leaf, which can enhance nutrient uptake. google.comresearchgate.net

The effectiveness of ZHN as a controlled-release fertilizer is attributed to its ability to provide a zinc ion concentration of approximately 30–50 mg/L in an aqueous suspension, which is significantly higher than that of zinc oxide suspensions. researchgate.netacs.org This characteristic makes it a promising candidate for long-term foliar fertilization. researchgate.net

Table 2: Zinc Recovery in Tomato Plants from Different Foliar Treatments

Treatment Total Zn Recovery (%)
ZnHN suspension 16
Zn(NO₃)₂ solution ~90

Data from a 3-week study on tomato plants. uq.edu.au

Immobilization Matrixes for UV Absorbers

Layered hydroxide salts like zinc hydroxide nitrate serve as effective matrices for immobilizing organic ultraviolet (UV) ray absorbers. nih.govresearchgate.net The nitrate ions in the interlayer of ZHN can be exchanged with anionic organic UV absorbers, such as 2-mercaptobenzoic acid, 2-aminobenzoic acid, and 4-aminobenzoic acid. nih.govresearchgate.net This intercalation process has been shown to improve the UV absorption capability of the organic molecules compared to their parent forms. nih.govresearchgate.net

The immobilization of UV absorbers within the ZHN matrix offers several advantages. It can enhance the photostability of the organic compounds and prevent their direct contact with the skin, which could reduce potential allergic reactions. nih.gov The resulting intercalation compounds exhibit broadened UV absorption ranges, providing protection across both UVA and UVB regions. nih.gov The release of the UV absorber from the layered hydroxide matrix is typically very slow, ensuring prolonged UV protection. nih.gov

Table 3: Intercalated Anionic UV Absorbers in Zinc Hydroxide Nitrate

Anionic UV Absorber
2-mercaptobenzoic acid
2-aminobenzoic acid
4-aminobenzoic acid

Source: Study on the intercalation of anionic organic UV ray absorbers into layered zinc hydroxide nitrate. nih.govresearchgate.net

Release Kinetics and Mechanisms of Intercalated Species

The layered structure of zinc hydroxide nitrate (ZHN) allows for the intercalation of various anionic species, making it a versatile host for controlled-release applications. The release of these guest molecules is a complex process governed by several factors, including the nature of the intercalated species, the host-guest interactions, and the surrounding environmental conditions, particularly pH.

The release of guest anions from the ZHN interlayer into a solution can occur through different mechanisms, such as ion exchange, diffusion, and dissolution of the layered matrix. arabjchem.org Strong electrostatic interactions between the intercalated anions and the positively charged host layers can lead to a slow and sustained release. nih.gov For instance, the antibiotic ciprofloxacin, when intercalated into ZHN, exhibited a slow release over 80 hours in a phosphate-buffered saline (PBS) solution. nih.gov

The pH of the release medium plays a critical role. ZHN layers are generally unstable in acidic conditions, leading to the dissolution of the structure and a faster release of the intercalated guest. nih.govjtpp.org.my In contrast, at neutral or higher pH, the structure is more stable, and the primary release mechanism is typically ion exchange with anions present in the surrounding solution. nih.govjtpp.org.my For example, the release of nitrate from a zinc-layered hydroxide was found to be significantly higher at pH 4 (11.8%) compared to pH 6.5 (3.4%) over a 100-hour period, which was attributed to the dissolution of the layers in the more acidic medium. jtpp.org.my Similarly, the release of hippuric acid was faster at pH 4.8 (via dissolution) than at pH 7.4 (via ion-exchange). nih.gov

To understand the release dynamics, various kinetic models are employed to fit the experimental data. These models help to elucidate the underlying release mechanism. Commonly used models include the zero-order, first-order, pseudo-second-order, parabolic diffusion (Higuchi), and Bhaskar models. arabjchem.orgdovepress.comasianpubs.org The release of the herbicide bispyribac (B138428) from a ZHN-based nanocomposite was found to follow a pseudo-second-order kinetic model in aqueous solutions of Na₃PO₄ and NaCl, while it obeyed a parabolic diffusion model in a Na₂SO₄ solution. arabjchem.org The release of cefadroxil (B1668780) from a Zn-Al layered double hydroxide (LDH) was best described by a zero-order model at pH 1.2, whereas Bhaskar kinetics governed the release at pH 4.0, 6.8, and 7.4. dovepress.com

Intercalated SpeciesRelease MediumControlling Mechanism(s)Kinetic Model(s)Reference(s)
CiprofloxacinPhosphate-Buffered Saline (PBS)Ion Exchange- nih.gov
Bispyribac (BP)Na₃PO₄, NaCl solutionIon ExchangePseudo-second-order arabjchem.org
Bispyribac (BP)Na₂SO₄ solutionDiffusionParabolic Diffusion arabjchem.org
NitrateCarbonate buffer (pH 4)Layer Dissolution- jtpp.org.my
NitrateCarbonate buffer (pH 6.5)Ion Exchange- jtpp.org.my
CefadroxilSimulated Gastric Fluid (pH 1.2)Layer DissolutionZero-order dovepress.com
CefadroxilSimulated Fluids (pH 4.0, 6.8, 7.4)Ion ExchangeBhaskar dovepress.com

Components in Advanced Composite Materials

Integration into Polymer Nanocomposites

The successful integration of ZHN into polymer matrices is crucial for achieving enhanced properties in the final nanocomposite. The inherent hydrophilicity of ZHN can sometimes pose challenges for its dispersion in non-polar polymer matrices. marquette.edu To overcome this, the surface of ZHN is often modified with organic anions, such as surfactants or carboxylates (e.g., sodium benzoate), which renders the layers more hydrophobic and improves compatibility with the polymer. marquette.eduresearchgate.net

Several methods are utilized to fabricate ZHN-polymer nanocomposites:

Solution Blending: This method involves dissolving the polymer in a suitable solvent and dispersing the ZHN nanoparticles in the solution, followed by solvent evaporation. researchgate.netcsic.es For example, organically modified ZHN has been compounded with thermoplastic polyester (B1180765) elastomer (TPEE) using a solution blending method, resulting in homogenous dispersion and a partially exfoliated structure. researchgate.net

Melt Blending/Mixing: This is a more industrially viable and environmentally friendly approach that involves mixing the ZHN filler directly with the molten polymer using equipment like a Brabender mixer. marquette.edumarquette.edu This technique has been used to prepare nanocomposites of oleate-modified zinc aluminum LDH with polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). marquette.edumarquette.edu

In-situ Polymerization: In this approach, the ZHN filler is dispersed in the monomer, and polymerization is then initiated. This can lead to strong interactions between the polymer and the filler particles. marquette.edu

The choice of polymer is vast and includes thermoplastics like thermoplastic polyester elastomer (TPEE), polyvinyl alcohol (PVA), polyethylene (PE), polypropylene (PP), and polystyrene (PS). marquette.eduresearchgate.netcsic.esmdpi.com The dispersion of ZHN-based hybrid materials into a PVA polymer matrix has been shown to improve the mechanical properties of the resulting films. csic.es

Modulators of Material Properties in Composites

The incorporation of zinc hydroxide nitrate as a nanofiller can significantly modulate the thermal, mechanical, and flammability properties of polymer composites.

Thermal Properties: The addition of ZHN can enhance the thermal stability of polymers. ustc.edu.cn In a study involving paraffin (B1166041) as a phase change material, the incorporation of dodecyl sodium sulfate-modified ZHN improved the thermal stability of both the paraffin and a paraffin/intumescent flame retardant (IFR) composite. ustc.edu.cn For a nanocomposite containing 7 wt% of benzoate-modified ZHN in TPEE, the crystallization temperature was increased by 10 °C. researchgate.net Similarly, incorporating hydrophobized Mg/Zn/Al LDHs into polystyrene increased the degradation temperature by as much as 54 °C. mdpi.com

Mechanical Properties: The reinforcing effect of ZHN nanoparticles can lead to notable improvements in the mechanical performance of polymers. The homogenous dispersion of the filler within the polymer matrix is key to achieving these enhancements. In TPEE nanocomposites, the storage modulus at -95 °C was improved by approximately 26% with the addition of 7 wt% ZHN filler. researchgate.net The addition of LDH fillers to a PVA polymer matrix has also been reported to significantly improve mechanical properties compared to unfilled PVA films. csic.es In poly(ether ether ketone) (PEEK) composites, the addition of 5 wt% modified zinc oxide nanoparticles reduced the wear rate by about 25%. rsc.org

Flammability Properties: Layered hydroxides like ZHN are effective as flame retardants. Their endothermic decomposition releases water vapor, which dilutes flammable gases and cools the material. marquette.edu The remaining metal oxide residue can form a protective char layer, further inhibiting combustion. ustc.edu.cnmarquette.edu Cone calorimetry results for composites of EVA with borate-intercalated ZnAl-LDH showed a significant reduction in the peak heat release rate (PHRR), a key indicator of fire hazard. marquette.edu The addition of just 3% ZnAl-borate LDH reduced the PHRR by 36%. marquette.edu

Polymer MatrixZHN Derivative/LoadingIntegration MethodProperty ModifiedFindingReference(s)
Thermoplastic Polyester Elastomer (TPEE)Benzoate-modified ZHN (7 wt%)Solution BlendingMechanicalStorage modulus increased by ~26% researchgate.net
Thermoplastic Polyester Elastomer (TPEE)Benzoate-modified ZHN (7 wt%)Solution BlendingThermalCrystallization temperature increased by 10 °C researchgate.net
Paraffin/IFRDodecyl sulfate-modified ZHN-ThermalImproved thermal stability ustc.edu.cn
Ethylene Vinyl Acetate (EVA)Borate-intercalated ZnAl-LDH (3 wt%)-FlammabilityPeak Heat Release Rate (PHRR) reduced by 36% marquette.edu
Polyvinyl Alcohol (PVA)ZHN-dye hybridSolution BlendingMechanicalImproved mechanical properties csic.es
Polystyrene (PS)Oleate-modified Mg/Zn/Al LDH (10-15 wt%)In-situ Emulsion PolymerizationThermalDegradation temperature increased by up to 54 °C mdpi.com

Theoretical and Computational Investigations of Zinc Hydroxide Nitrate Zn₅ Oh ₈ No₃ ₂·2h₂o

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems. For ZHN, DFT studies have been crucial in understanding its fundamental characteristics.

The structure of ZHN consists of positively charged brucite-like layers of zinc hydroxide (B78521), with nitrate (B79036) anions and water molecules located in the interlayer spaces to maintain charge neutrality. doaj.org Within the layers, zinc cations are found in two distinct coordination environments: octahedral and tetrahedral, with a ratio of 3:2. nih.gov The octahedrally coordinated zinc (Znₒ) atoms are bonded to six hydroxide groups, while the tetrahedrally coordinated zinc (Znₜ) atoms are bonded to three hydroxide groups and one water molecule, which terminates the layer. nih.gov

While direct and comprehensive DFT electronic structure calculations for ZHN are not extensively reported, significant insights can be drawn from analogous systems like zinc-aluminum layered double hydroxides (ZnAl-LDH) containing nitrate anions. DFT calculations on these related structures reveal crucial details about bonding. mdpi.com The use of tools like the Electron Localization Function (ELF) helps visualize charge density distributions. mdpi.com In these systems, strong localization of electrons is observed around the oxygen atoms of the hydroxide groups, indicative of the ionic character of the Zn-O bonds. The nitrate ions in the interlayer are typically not directly coordinated to the metal centers, interacting with the hydroxide layers through weaker electrostatic forces and hydrogen bonds. aip.org

Further DFT calculations on zinc-based hydroxide surfaces have been used to model the adsorption of species like superoxide (B77818) (O₂⁻). aip.org These studies show that undercoordinated tetrahedral Zn²⁺ sites on the surface act as active centers, enhancing the interaction and bonding with adsorbates. aip.org This suggests that the bonding characteristics and electronic properties of ZHN's surface are dominated by the nature and coordination of its zinc centers.

DFT calculations are instrumental in predicting and refining the structural parameters of crystalline materials. For ZHN and related layered zinc hydroxides, DFT is used to perform geometry optimizations, where the positions of all atoms are relaxed until the system reaches its lowest energy state. This process yields theoretical lattice parameters and bond lengths that can be compared with experimental data obtained from techniques like X-ray diffraction (XRD).

For instance, DFT-relaxed structures of the related compound zinc hydroxide dihydrate (Zn₅(OH)₁₀·2H₂O) show excellent agreement with experimental findings. diva-portal.org The calculated Zn-O bond distances in these optimized structures correspond closely to those reported for ZHN, which range from 2.02–2.19 Å for octahedral zinc (Znₒ–O) and 1.94–1.96 Å for tetrahedral zinc (Znₜ–O). nih.gov The consistency between theoretical predictions and experimental measurements validates the accuracy of the computational models.

Table 1: Experimental and DFT-Compared Structural Parameters for Zinc Hydroxide Nitrate and Related Compounds

ParameterValue for Zn₅(OH)₈(NO₃)₂·2H₂O (Experimental)Value for Related Zn-Hydroxides (DFT-Compared)Reference
Crystal SystemMonoclinicMonoclinic aip.org
Space GroupC2/mC2/c aip.orgdiva-portal.org
Znₒ-O Bond Length2.02–2.19 Å2.03–2.18 Å nih.gov
Znₜ-O Bond Length1.94–1.96 Å1.93–2.06 Å nih.gov

The stability of ZHN is another critical area explored by computational methods. While ZHN is known to be stable under ambient conditions, its stability is affected by factors like pH and temperature. acs.org DFT can be used to calculate thermodynamic quantities like cohesive and formation energies to quantify this stability. For the analogous ZnAl-LDH, DFT calculations show that the creation of vacancies can, in some cases, stabilize the structure, and these calculations provide a framework for understanding the intrinsic stability of the hydroxide layers in ZHN. mdpi.com

One of the most significant properties of ZHN is its ability to undergo anion exchange, where the interlayer nitrate ions are replaced by other anions. science.gov This process is fundamental to many of its applications, such as in controlled-release formulations and as an adsorbent.

Computational modeling, particularly through molecular dynamics (MD) simulations, provides a dynamic picture of the intercalation and anion exchange processes. daneshyari.comresearchgate.net MD simulations, often using force fields partially derived from or validated by DFT calculations, can model the behavior of a ZHN particle in an aqueous solution containing other anions. daneshyari.com These simulations track the movement of every atom over time, revealing the mechanistic steps of anion exchange. researchgate.net

Key insights from MD simulations on related LDH systems include:

Ion Pathways: Simulations can identify the preferential pathways for anions entering and leaving the interlayer space.

Water Dynamics: The role of interlayer and solvating water molecules in facilitating ion transport is elucidated.

Structural Changes: The model can predict changes in the basal spacing (the distance between layers) as a result of exchanging nitrate for other anions of different sizes and charges, a phenomenon that is confirmed experimentally. researchgate.netdntb.gov.ua For example, the intercalation of larger organic anions leads to a significant expansion of the interlayer gallery. researchgate.net

Prediction of Structural Parameters and Stability

Simulations of Reaction Pathways and Energy Landscapes

Computational simulations are vital for mapping the complex reaction pathways involved in the formation and decomposition of ZHN, as well as for quantifying the energetics of processes occurring at its surface and within its interlayer.

The formation of ZHN often proceeds via a dissolution-precipitation mechanism, where a zinc source like ZnO dissolves and then precipitates as ZHN in the presence of zinc nitrate solution. researchgate.net Computational models can simulate the speciation of zinc ions in solution and the energetics of nucleation and crystal growth, although this is a complex multiscale problem.

The thermal decomposition of ZHN into zinc oxide (ZnO) has been well-studied experimentally and provides a clear case for mechanistic interpretation through simulation. researchgate.net Experimental techniques like in-situ XRD and thermogravimetric analysis (TGA) show that decomposition is not a single-step process but involves several intermediates. researchgate.net

Table 2: Experimentally Determined Thermal Decomposition Pathway of Zn₅(OH)₈(NO₃)₂·2H₂O

Temperature Range (°C)Reaction StepProductReference
~80 - 125DehydrationZn₅(OH)₈(NO₃)₂ (anhydrous) researchgate.netchinesechemsoc.org
~125 - 190De-hydroxylationZn₃(OH)₄(NO₃)₂ researchgate.net
> 190Final DecompositionZnO acs.orgresearchgate.net

Computational chemistry can elucidate this pathway by calculating the total energies of the reactant (ZHN), the identified intermediates, and the final product (ZnO). By mapping these energies, a reaction energy landscape can be constructed. This landscape reveals the thermodynamic driving forces for each step and allows for the calculation of activation energy barriers, providing a complete theoretical model of the decomposition mechanism.

Simulations are crucial for quantifying the energetics that govern adsorption and intercalation, determining whether these processes are favorable and how strong the interactions are. For the adsorption of molecules onto the ZHN surface, DFT calculations can be used to compute the adsorption energy (E_ads). This is typically calculated as:

E_ads = E_total - (E_surface + E_adsorbate)

where E_total is the energy of the optimized surface with the adsorbed molecule, E_surface is the energy of the bare surface, and E_adsorbate is the energy of the isolated molecule. mdpi.com A negative E_ads indicates that the adsorption is an energetically favorable, exothermic process.

These calculations can be applied to understand experimental findings. For example, the adsorption of methyl orange dye onto ZHN has been studied experimentally, and the process was found to be exothermic. Kinetic studies determined the activation energy for this chemisorption process to be 105.45 kJ mol⁻¹, a value that reflects a strong, chemical bond-forming interaction between the dye and the ZHN surface. doaj.org Computational modeling can further dissect this value by calculating the energy barriers for the dye to approach the surface, intercalate, and bond to active sites. This provides a detailed energetic profile that explains why certain anions are readily exchanged while others are not, guiding the design of ZHN-based materials for specific applications.

Mechanistic Interpretations of Formation and Decomposition

Computational Approaches to Material Properties

Theoretical and computational investigations provide atomic-level insights into the material properties of zinc hydroxide nitrate, complementing experimental findings. By simulating the behavior of atoms and electrons, these methods can elucidate the mechanisms underlying the compound's conductive and dielectric properties, as well as the intricate network of hydrogen bonds that governs its structure and ion transport capabilities.

Simulation of Conduction and Dielectric Behavior

Computational simulations, primarily based on Density Functional Theory (DFT) and molecular dynamics (MD), are powerful tools for understanding the electrical characteristics of layered materials like zinc hydroxide nitrate. While direct, comprehensive simulations of the conduction and dielectric behavior of Zn₅(OH)₈(NO₃)₂·2H₂O are not extensively documented in dedicated studies, the principles can be inferred from computational work on analogous layered double hydroxides (LDHs) and other hydrated materials. appliedmineralogy.commdpi.com

The electrical conductivity in hydrated layered hydroxides is predominantly ionic, specifically proton conductivity, which is facilitated by the interlayer water molecules and hydroxyl groups. arxiv.org The primary mechanism for this proton transport is the Grotthuss mechanism, where a proton hops from one water molecule to the next through the hydrogen-bonded network. aip.orgosti.gov First-principles molecular dynamics (FPMD) simulations on similar systems have been instrumental in visualizing and quantifying this process. osti.govacs.org These simulations can track the movement of individual protons and reveal the concerted dynamics of the hydrogen bond network that enable long-range proton transport. aip.org

For instance, FPMD simulations on hydrated tunnel oxides have shown that the proton diffusivity is highly dependent on the linear density of water molecules within the channels, with an optimal density leading to the highest conductivity. osti.gov This highlights the critical role of the water content in Zn₅(OH)₈(NO₃)₂·2H₂O, as observed experimentally. Ab initio molecular dynamics simulations on super-concentrated alkali hydroxide electrolytes have also revealed a "triggered proton hopping" mechanism that sustains conductivity even when continuous "water wires" are not present. arxiv.org

The dielectric properties of layered hydroxides can also be investigated using computational methods. Density Functional Perturbation Theory (DFPT) is a common approach to calculate the static dielectric constant, which includes both electronic and ionic contributions. aps.org For layered materials, the dielectric constant is often anisotropic, with different values in the in-plane and out-of-plane directions. aps.org DFT calculations on various LDHs have shown that the dielectric constant can be tuned by changing the intercalated anion or the cation composition of the hydroxide layers. aps.org These computational studies provide a framework for understanding how the specific composition and structure of zinc hydroxide nitrate determine its dielectric response.

Table 1: Computational Methods for Simulating Conduction and Dielectric Properties in Layered Hydroxides
PropertyComputational MethodKey InsightsRelevant Findings from Analogous Systems
Ionic (Proton) ConductionFirst-Principles Molecular Dynamics (FPMD) / Ab Initio Molecular Dynamics (AIMD)Elucidation of proton transport mechanisms (e.g., Grotthuss hopping), calculation of activation energy barriers, and determination of proton diffusivity. aip.orgosti.govProton transport is often dominated by single hopping events modulated by hydrogen bond rearrangements in the surrounding water molecules. The water content is a critical factor, with an optimal density leading to maximum conductivity. aip.orgosti.gov
Dielectric ConstantDensity Functional Perturbation Theory (DFPT)Calculation of static and optical dielectric constants, understanding of the anisotropic nature of dielectric properties in layered materials. aps.orgThe dielectric constant of LDHs can be up to ~10.31 at 1 MHz and is influenced by the type of intercalated anion and the composition of the hydroxide layers. aps.org

Analysis of Hydrogen Bonding Networks

The hydrogen bonding network within Zn₅(OH)₈(NO₃)₂·2H₂O, involving the hydroxyl groups of the main layers, the intercalated water molecules, and the nitrate anions, is fundamental to its structural stability and ionic transport properties. Computational methods provide a detailed picture of this network. appliedmineralogy.comrsc.org

Molecular dynamics simulations are particularly well-suited for studying the dynamic nature of hydrogen bonds. appliedmineralogy.com These simulations can reveal the lifetimes of hydrogen bonds, the geometry of the hydrogen-bonded configurations, and how the network rearranges over time. For example, MD simulations on Mg-Al-LDHs have shown that the configuration of intercalated nitrate ions and water molecules is governed by the hydrogen bonding structure and long-range Coulombic interactions, which in turn determine the polytypism and stability of the material. appliedmineralogy.com

DFT calculations can provide precise information on the geometry and energetics of the hydrogen bonds. mdpi.com By optimizing the crystal structure, DFT can determine the equilibrium bond lengths and angles of the O-H···O and O-H···N linkages. These calculations have been used to understand the interaction between intercalated anions and the hydroxide layers in various LDHs. nih.gov For instance, in a study of HQS@Mg-Al LDH, DFT calculations revealed strong intermolecular interactions between the organic molecule and the hydroxyl groups of the LDH layers, with hydrogen bond distances of 1.19 Å and 2.08 Å. mdpi.com The adsorption energy, calculated to be -1.64 eV, further underscored the significant role of hydrogen bonding in the stability of the composite material. mdpi.com

In the context of Zn₅(OH)₈(NO₃)₂·2H₂O, computational analysis can distinguish between different types of hydrogen bonds, such as those involving the structural hydroxyl groups and those associated with the interlayer water molecules. Infrared spectroscopy data can be complemented by DFT calculations to assign vibrational modes to specific O-H stretching frequencies, providing a more complete understanding of the hydrogen bonding environment. nih.gov A study on a related compound, Zn₅(OH)₁₀·2H₂O, combined experimental techniques with computational modeling to analyze its hydrogen bond structure, finding that the interlayer water molecules are strongly hydrogen-bonded to five surrounding hydroxyl groups and exhibit orientational disorder. acs.orgnih.gov

Hierarchical clustering analysis of hydrogen bond networks in aqueous solutions, a method that can be applied to the interlayer region of hydrated materials, allows for the characterization of water clusters and their dynamics. rsc.org This type of analysis can quantify how the network is structured into rings and other motifs and how these structures evolve, providing a link between the microscopic hydrogen bond network and the macroscopic properties of the material. rsc.org

Table 2: Computational Analysis of Hydrogen Bonding in Layered Hydroxides
Aspect of Hydrogen BondingComputational MethodKey Information ObtainedExample Findings in Related Systems
Network Dynamics and StructureMolecular Dynamics (MD)Hydrogen bond lifetimes, coordination numbers, orientational dynamics of water and anions. appliedmineralogy.comIn Mg-Al-NO₃-LDH, the orientation of nitrate ions and the layer stacking (polytypism) are strongly dependent on the water content and the resulting hydrogen bond network. appliedmineralogy.com
Bond Geometry and EnergeticsDensity Functional Theory (DFT)Equilibrium bond lengths and angles, adsorption energies, electronic structure modifications due to hydrogen bonding. mdpi.comnih.govDFT calculations on HQS@Mg-Al LDH showed strong hydrogen bonds with bond distances of 1.19 Å and 2.08 Å and an adsorption energy of -1.64 eV. mdpi.com
Vibrational PropertiesDFT Calculations (in conjunction with IR/Raman)Assignment of O-H stretching frequencies to specific hydrogen bonding environments. nih.govIn Zn₅(OH)₈(NO₃)₂·2H₂O, the sharp peak around 3570 cm⁻¹ is assigned to stretching of O-H bonds, while a broad band around 3300 cm⁻¹ indicates water molecules in the interlayer space. nih.gov

Future Research Directions and Unexplored Avenues for Zinc Hydroxide Nitrate Zn₅ Oh ₈ No₃ ₂·2h₂o

Development of Novel Synthesis Routes for Tailored Properties

Current synthesis methods for zinc hydroxide (B78521) nitrate (B79036), such as co-precipitation and hydrothermal techniques, have laid a solid foundation. mdpi.comugm.ac.id However, future research will increasingly focus on developing more sophisticated and controlled synthesis routes to tailor the material's properties for specific applications.

One promising direction is the exploration of eco-friendly and economically viable synthesis methods. ugm.ac.id This includes the use of green solvents, bio-inspired templating agents, and energy-efficient processes like mechanochemistry or flow chemistry. For instance, the direct reaction method using zinc oxide as a starting material presents a simpler and more environmentally friendly alternative to traditional ion-exchange methods. ugm.ac.idnih.gov Sol-gel methods also show promise for producing nanocrystalline zinc hydroxide nitrate. researchgate.net

Furthermore, gaining precise control over particle size, morphology (e.g., nanosheets, nanorods), and crystallinity is paramount. bas.bgtandfonline.com Future studies will likely investigate the influence of various synthesis parameters—such as precursor concentrations, pH, temperature, and the use of structure-directing agents or surfactants—on the final product characteristics. bas.bgtandfonline.com The goal is to produce materials with optimized properties, such as high surface area for catalysis or controlled aspect ratios for nanocomposites.

Advanced In-Situ Characterization of Dynamic Processes

Understanding the formation and transformation mechanisms of zinc hydroxide nitrate is crucial for optimizing its synthesis and application. While techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) have been instrumental in characterizing the final product, there is a growing need for advanced in-situ characterization techniques. acs.orgresearchgate.net

Future research should employ techniques such as in-situ XRD, in-situ transmission electron microscopy (TEM), and in-situ Raman or FTIR spectroscopy to monitor the dynamic processes of nucleation, crystal growth, and intercalation in real-time. This will provide unprecedented insights into the reaction kinetics and the role of intermediate phases. For example, understanding the transformation of zinc hydroxide nitrate to more stable forms like zinc hydroxide or zinc oxide at different pH levels and temperatures is critical for controlling its stability. acs.org

Exploration of New Intercalated Species and Their Synergistic Effects

The ability to intercalate a wide variety of guest anions between the zinc hydroxide layers is a key feature of this material. ugm.ac.id While research has explored the intercalation of various organic and inorganic anions, including dyes and carboxylates, a vast landscape of possibilities remains. nih.govnih.gov

Future work should focus on intercalating new functional species, such as drug molecules, biomolecules, and catalytic nanoparticles. nih.gov This could lead to the development of novel drug delivery systems, biosensors, and advanced catalysts. A key area of investigation will be the synergistic effects between the intercalated species and the zinc hydroxide host. For instance, the combination of an intercalated photosensitizer with the semiconducting properties of the host could lead to enhanced photocatalytic activity.

The intercalation of anionic organic ultraviolet ray absorbers has also been explored, opening avenues for new multifunctional materials. thegoodscentscompany.com Research into the intercalation of dicarboxylic acids has shown that these can be grafted to the matrix, with a second functional group available for further reactions. nih.gov

Integration into Multifunctional Materials and Devices

The unique properties of zinc hydroxide nitrate make it an excellent candidate for integration into multifunctional materials and devices. nih.gov Future research will focus on creating novel composites and hybrid materials with enhanced performance.

One promising area is the development of polymer-matrix nanocomposites. Dispersing zinc hydroxide nitrate, or its intercalated derivatives, into polymers like poly(vinyl alcohol) (PVA) has been shown to improve mechanical properties and introduce functionalities such as UV absorption. nih.gov Further exploration of different polymer matrices and processing techniques will be crucial.

Additionally, the integration of zinc hydroxide nitrate into electronic and optoelectronic devices is an exciting prospect. Its layered structure and semiconducting properties could be harnessed in applications such as thin-film transistors, sensors, and photodetectors. The thermal decomposition of zinc hydroxide nitrate to form zinc oxide, a widely used semiconductor, also presents opportunities for creating patterned ZnO nanostructures for various electronic applications. acs.org

Deeper Theoretical and Computational Studies to Guide Experimental Work

To accelerate the discovery and optimization of zinc hydroxide nitrate-based materials, a stronger synergy between experimental work and theoretical modeling is essential. Future research should leverage computational methods, such as density functional theory (DFT), to gain a deeper understanding of the material's fundamental properties.

Computational studies can be used to:

Predict the stability and electronic structure of zinc hydroxide nitrate with different intercalated anions.

Simulate the intercalation process and determine the preferred orientation and binding energies of guest molecules. mdpi.com

Model the mechanical and thermal properties of nanocomposites.

Elucidate reaction mechanisms at the atomic level.

These theoretical insights will provide valuable guidance for experimentalists, enabling a more rational design of materials with desired functionalities and reducing the need for extensive trial-and-error experimentation.

Sustainability Aspects in Production and Application

As with any material, the long-term viability of zinc hydroxide nitrate will depend on its environmental footprint. Future research must address the sustainability of its entire lifecycle, from production to end-of-life.

This includes developing greener synthesis routes that minimize waste and energy consumption, as discussed in Section 7.1. ugm.ac.id Furthermore, the potential applications of zinc hydroxide nitrate in environmental remediation, such as the removal of pollutants from water, should be thoroughly investigated. mdpi.com For instance, its use as an adsorbent for anionic dyes like methyl orange has already been demonstrated. mdpi.comtandfonline.com

Finally, the recyclability and biodegradability of zinc hydroxide nitrate-based materials will be important considerations. Research into closed-loop processes, where the material can be recovered and reused after its intended application, will contribute to a more sustainable technology. The use of zinc hydroxide nitrate as a controlled-release fertilizer highlights its potential in sustainable agriculture, but further studies are needed to understand its long-term effects on ecosystems. researchgate.net The shift towards eco-friendly coatings has also increased interest in zinc-based compounds for sustainable manufacturing. glochem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.